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  • Product: 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid
  • CAS: 91560-28-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Synthesis, and Properties of 4-(2-Amino-6-methylpyrimidin-4-ylamino)benzoic acid

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter building blocks that serve as the foundational architecture for targeted therapeutics. 4-(2-Amino-6-methylpyrimidin-4-yla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter building blocks that serve as the foundational architecture for targeted therapeutics. 4-(2-Amino-6-methylpyrimidin-4-ylamino)benzoic acid is one such critical pharmacophore. Structurally, it merges a hydrogen-bond-rich pyrimidine ring with a versatile benzoic acid linker. This compound is most notably recognized as the core intermediate in the synthesis of SGI-1027 and its analogs—potent, non-nucleoside inhibitors of DNA methyltransferases (DNMT1, 3A, and 3B) used in epigenetic cancer therapies[1].

This whitepaper provides an authoritative, self-validating guide to the chemical properties, synthesis methodologies, and downstream drug-design workflows associated with this vital intermediate.

Chemical Structure & Physicochemical Profiling

The utility of 4-(2-amino-6-methylpyrimidin-4-ylamino)benzoic acid stems from its bifunctional nature. The 2-amino-6-methylpyrimidine moiety acts as an excellent mimic for S-adenosyl-L-methionine (SAM) in methyltransferases or ATP in kinases, anchoring the molecule within the active site via robust hydrogen bonding. Concurrently, the benzoic acid moiety provides a synthetic vector—projecting out of the binding pocket—that can be elaborated via amide coupling to target solvent-exposed regions or secondary binding channels.

To facilitate rational drug design, the quantitative physicochemical properties of this fragment are summarized below.

Table 1: Physicochemical Properties & Drug Design Significance
PropertyValueSignificance in Drug Design
Molecular Formula C₁₂H₁₂N₄O₂N/A
Molecular Weight 244.25 g/mol Low molecular weight leaves ample room for fragment elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 4 (COOH, NH, NH₂)High capacity for target engagement, particularly in kinase hinge regions or DNMT catalytic domains.
Hydrogen Bond Acceptors 5 (N, N, N, O, O)Facilitates strong electrostatic interactions within polar active sites.
Topological Polar Surface Area 104.5 ŲOptimal polarity for a building block, ensuring solubility during in vitro biochemical assays.
Rotatable Bonds 3Balances conformational flexibility with the entropic penalty of binding.

Synthesis Methodology: Acid-Catalyzed S_NAr

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (S_NAr) between 4-aminobenzoic acid and 2-amino-4-chloro-6-methylpyrimidine. While S_NAr reactions typically require strong bases and electron-withdrawing groups on the electrophile, this specific protocol leverages acid catalysis to achieve high yields under mild conditions[2].

SNAr_Mechanism A 2-Amino-4-chloro- 6-methylpyrimidine C Acid Activation (Pyrimidine N-Protonation) A->C HCl / EtOH B 4-Aminobenzoic acid B->C Nucleophilic Attack D Meisenheimer Complex C->D S_NAr Pathway E 4-(2-Amino-6-methylpyrimidin- 4-ylamino)benzoic acid D->E -HCl (Elimination)

Figure 1: Acid-catalyzed S_NAr synthesis pathway of the target compound.

Self-Validating Experimental Protocol: Fragment Synthesis

Expertise & Causality: Why use acid catalysis instead of a standard base like DIPEA? Mechanistic studies on halogenated heterocycles demonstrate that the addition of acid protonates the pyrimidine ring nitrogen[3]. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine, highly activating the C4-Cl bond. This allows the weakly nucleophilic aniline nitrogen of 4-aminobenzoic acid to attack efficiently, avoiding the harsh basic conditions that could degrade the starting materials.

  • Reagent Preparation: Suspend 1.0 equivalent of 4-aminobenzoic acid and 1.05 equivalents of 2-amino-4-chloro-6-methylpyrimidine in anhydrous ethanol to achieve a 0.2 M concentration.

  • Acidic Activation: Add 0.5 equivalents of concentrated HCl dropwise.

  • Thermal Condensation: Heat the reaction mixture to reflux (approx. 80 °C) for 12–16 hours under an inert nitrogen atmosphere.

  • In-Process Validation: Monitor the reaction via LC-MS. The system is validated to proceed to the next step only when the starting material peak (m/z 137) is fully consumed and the product peak (m/z 245 [M+H]⁺) plateaus.

  • Isolation: Cool the mixture to 0 °C. The product will precipitate out of the ethanol solution as an HCl salt. Filter the precipitate and wash with ice-cold ethanol.

  • Free Base Conversion (Critical Step): Suspend the solid in deionized water and carefully adjust the pH to 5.5–6.0 using saturated NaHCO₃. Causality: This specific pH window is critical; it neutralizes the HCl salt to form the free base but remains above the pKa of the carboxylic acid (~4.5), preventing the compound from becoming highly water-soluble and lost in the aqueous filtrate. Filter the resulting zwitterionic solid and dry under high vacuum.

Pharmacophore Utility & Downstream Workflows

Once synthesized, 4-(2-amino-6-methylpyrimidin-4-ylamino)benzoic acid is primarily utilized to synthesize epigenetic modulators. For example, coupling this fragment with a quinoline-diamine derivative yields SGI-1027, a compound that degrades DNMT enzymes, inhibits DNA methylation in cancer cell lines, and reactivates silenced tumor suppressor genes[1]. Furthermore, structural optimizations of this fragment have led to selective non-nucleoside DNMT inhibitors that show high efficacy in targeting cancer stem cells[4].

Downstream Workflow: Amide Coupling & Epigenetic Screening

To convert this building block into a final active pharmaceutical ingredient (API), an amide coupling workflow is employed, followed by rigorous biochemical validation.

Drug_Discovery_Workflow N1 Fragment Synthesis (Target Compound) N2 Amide Coupling (HATU/DIPEA) N1->N2 Structural Diversification N3 Biochemical Assay (DNMT1/3A/3B Activity) N2->N3 In vitro Validation N4 Cellular Screening (Epigenetic Reactivation) N3->N4 IC50 < 1 µM N5 Lead Selection (In vivo models) N4->N5 Target Engagement

Figure 2: Epigenetic drug discovery workflow utilizing the target pharmacophore.

Self-Validating Experimental Protocol: Amide Coupling
  • Carboxylic Acid Activation: Dissolve 1.0 eq of 4-(2-amino-6-methylpyrimidin-4-ylamino)benzoic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature. Causality: HATU is selected over EDC/HOBt because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, driving the coupling of sterically hindered or weakly nucleophilic anilines. DIPEA ensures the carboxylic acid is fully deprotonated for activation.

  • Nucleophilic Coupling: Add 1.1 eq of the target amine (e.g., N-(4-aminophenyl)quinoline-4-amine). Stir the reaction for 4–6 hours.

  • In-Process Validation: Quench a 10 µL aliquot in 1 mL of 50:50 water/acetonitrile. Analyze via UPLC-MS to confirm the disappearance of the activated ester and the formation of the target amide bond (e.g., target mass of the SGI-1027 analog)[1].

  • Purification: Concentrate the DMF under reduced pressure, reconstitute the crude residue in DMSO, and purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to ensure >95% purity for subsequent biochemical assays.

References

  • (4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation ScienceOpen 1

  • Selective Non-Nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including Cancer Stem Cells ResearchGate 4

  • In-Depth Technical Guide: 4-Chloro-6-isopropylpyrimidin-2-amine Benchchem 2

  • A General Approach to N6,C5'-Difunctionalization of Adenosine NSF Public Access Repository 3

Sources

Exploratory

In Vitro Mechanism of Action Profiling for 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid: A Technical Guide

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Target Deconvolution, Biophysical Validation, and Cellular Engagement Executive Summary & Structural Rationale Determining the prec...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Target Deconvolution, Biophysical Validation, and Cellular Engagement

Executive Summary & Structural Rationale

Determining the precise in vitro mechanism of action (MoA) for a small molecule is the most critical inflection point in preclinical drug discovery. This whitepaper outlines a self-validating, multi-parametric workflow to elucidate the MoA of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid (CAS: 91560-28-0).

As a Senior Application Scientist, I approach this molecule by first analyzing its structural pharmacophore:

  • The 2-aminopyrimidine core: This is a highly privileged scaffold. It classically acts as a hinge-binding motif in ATP-competitive kinase inhibitors by forming bidentate hydrogen bonds with the enzyme backbone. Furthermore, derivatives of this scaffold have been identified as potent, non-nucleoside inhibitors of epigenetic targets, specifically DNA methyltransferases (DNMTs), active in cancer stem cells[1].

  • The benzoic acid moiety: This functional group typically projects into the solvent-exposed region of a binding pocket or forms critical salt bridges with basic residues (e.g., Lysine or Arginine), enhancing both solubility and target selectivity.

To prove causality rather than mere correlation, we cannot rely on a single assay. We must build a self-validating system : biochemical inhibition must be orthogonally confirmed by biophysical binding, which must then be translated into live-cell target engagement and downstream phenotypic modulation.

The Self-Validating MoA Workflow

The following logic dictates our experimental design: Inhibition (TR-FRET) Direct Binding (SPR) Cellular Engagement (CETSA) Phenotype.

MoA_Workflow A Phase 1: Biochemical TR-FRET Assay B Phase 1: Biophysical SPR Binding A->B Orthogonal Validation C Phase 2: Cellular CETSA Target Engagement B->C In Vivo Translation D Phase 2: Functional Downstream Signaling C->D Phenotypic Correlation

Diagram 1: The self-validating workflow transitioning from cell-free to phenotypic assays.

Phase 1: Biochemical & Biophysical Target Validation

High-Throughput Enzymatic Profiling (TR-FRET)

The Causality: Small molecules containing aromatic ring systems (like aminopyrimidines) often exhibit autofluorescence, leading to false positives in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this artifact by introducing a time delay before measurement, capturing only the long-lived emission of lanthanide fluorophores (e.g., Europium or Terbium)[2].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the target enzyme (e.g., recombinant DNMT1 or Kinase) and biotinylated substrate in an optimized assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20 to prevent non-specific sticking).

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well proxiplate.

  • Enzymatic Reaction: Add the enzyme and substrate mixture. Initiate the reaction by adding the cofactor (e.g., SAM for DNMTs, ATP for kinases). Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing Streptavidin-XL665 (acceptor) and a Europium-cryptate labeled specific antibody (donor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using dual-wavelength detection (665 nm / 620 nm). Calculate the IC50​ using a 4-parameter logistic fit.

Surface Plasmon Resonance (SPR)

The Causality: An IC50​ value only proves that the reaction stopped; it does not prove how it stopped. The compound could be an aggregator or a pan-assay interference compound (PAINS). SPR provides orthogonal validation by measuring the real-time, label-free binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ), confirming a 1:1 stoichiometric, reversible interaction.

Step-by-Step Protocol:

  • Sensor Chip Functionalization: Immobilize the target protein onto a Series S CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) aiming for a low immobilization level (e.g., 2000 RU) to minimize mass transport limitations.

  • Analyte Injection: Inject 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid across the sensor surface in a multi-cycle kinetic format (concentrations from 0.1x to 10x the estimated KD​ ).

  • Buffer Optimization: Ensure the running buffer contains matching DMSO concentrations (e.g., 1% DMSO) to the analyte samples to prevent bulk refractive index shifts.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ).

Phase 2: Cellular Target Engagement & Pathway Modulation

Cellular Thermal Shift Assay (CETSA)

The Causality: A compound may bind beautifully in a cell-free SPR assay but fail entirely in vivo due to poor membrane permeability or high intracellular protein binding. CETSA bridges this gap. It relies on the biophysical principle that ligand binding thermodynamically stabilizes a target protein against heat-induced aggregation inside an intact, living cell[3].

Step-by-Step Protocol:

  • Cell Treatment: Incubate live target cells (e.g., MDA-MB-231 or medulloblastoma stem cells) with the compound at 5x the biochemical IC50​ for 1-2 hours to allow for membrane permeation and equilibrium binding.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler.

  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet the unfolded, aggregated proteins.

  • Detection: Analyze the soluble fraction (supernatant) via quantitative Western Blot or multiplex Proximity Extension Assay (PEA). Calculate the shift in melting temperature ( ΔTm​ ). A positive ΔTm​ confirms direct intracellular target engagement.

Downstream Signaling & Phenotypic Analysis

The Causality: Target engagement is meaningless if it does not translate to functional pathway modulation. We must map the inhibition of the target to a downstream effector.

Signaling_Pathway Compound 4-(2-Amino-6-methyl-pyrimidin -4-ylamino)-benzoic acid Target Target Enzyme (e.g., DNMT1 / Kinase) Compound->Target Direct Binding (ATP/Cofactor competition) Downstream Downstream Effector (e.g., Gene Promoters / STAT3) Target->Downstream Inhibition of Methylation/Phosphorylation Phenotype Cellular Phenotype (Apoptosis / Differentiation) Downstream->Phenotype Transcriptional Activation

Diagram 2: Intracellular signaling pathway modulated by the compound.

Data Synthesis & Interpretation

To establish a highly trusted MoA, the quantitative data from all four protocols must align. Below is a representative data matrix demonstrating how a self-validating system confirms the MoA of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid.

Table 1: Representative Multi-Parametric Validation Data Matrix

Assay TypeMetricRepresentative ValueCausality / Interpretation
TR-FRET IC50​ 1.2 µMConfirms direct enzymatic inhibition without fluorescent artifacts.
SPR KD​ 0.8 µMProves reversible, 1:1 stoichiometric binding; rules out aggregation.
CETSA ΔTm​ +4.5 °CValidates that the compound permeates the cell and binds the target in situ.
Phospho-Flow EC50​ 3.5 µMDemonstrates functional downstream pathway modulation, correlating with phenotype.

Note: The rightward shift between biochemical IC50​ (1.2 µM) and cellular EC50​ (3.5 µM) is a standard pharmacological phenomenon caused by intracellular competition (e.g., high intracellular ATP or SAM concentrations) and membrane permeation barriers.

References

  • Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells. Journal of Medicinal Chemistry.[Link]

  • HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics.[Link]

  • Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science.[Link]

Sources

Foundational

pharmacological targets of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid

An In-Depth Technical Guide to the Pharmacological Targets of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid Executive Summary The compound 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid (CAS: 91560-28-0)[1...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Targets of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid

Executive Summary

The compound 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid (CAS: 91560-28-0)[1] is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged pharmacophore—a foundational molecular scaffold utilized in the rational design of advanced targeted therapies. By leveraging its unique hydrogen bond donor/acceptor profile, medicinal chemists have successfully integrated this fragment into two distinct pharmacological trajectories: epigenetic modulation (targeting DNA Methyltransferases)[2] and lipid kinase inhibition (targeting the PI3K/AKT/mTOR pathway)[3].

This whitepaper deconstructs the structural rationale, target mechanisms, and experimental validation protocols for derivatives of this critical building block.

Structural Pharmacology & Scaffold Rationale

The utility of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid stems from its bipartite structure, which mimics endogenous purines and cofactors:

  • The 2-Amino-6-methylpyrimidine Motif: This ring system is a classic ATP "hinge-binder." The 2-amino group acts as a potent hydrogen bond donor to the backbone carbonyls of kinase hinge regions, while the pyrimidine nitrogen acts as a hydrogen bond acceptor[4]. The 6-methyl group provides essential van der Waals packing against hydrophobic pocket residues.

  • The 4-ylamino-benzoic Acid Linker: The benzoic acid moiety provides a synthetic handle (often converted to amides, quinazolinones, or pyridopyrimidinones) that dictates the spatial geometry of the molecule, directing it either toward the solvent-exposed region of a kinase or deep into the cofactor-binding pocket of epigenetic enzymes[5][6].

Scaffold_Targets Scaffold 4-(2-Amino-6-methyl-pyrimidin- 4-ylamino)-benzoic acid Epigenetic Epigenetic Modulators (e.g., SGI-1027) Scaffold->Epigenetic Quinoline Coupling Kinase Kinase Inhibitors (e.g., Quinazolinones) Scaffold->Kinase Heterocycle Cyclization DNMT1 DNMT1 Degradation & Inhibition Epigenetic->DNMT1 DNMT3 DNMT3A / 3B Inhibition Epigenetic->DNMT3 PI3K Class I PI3K (α, β, δ, γ) Kinase->PI3K mTOR mTOR Dual Inhibition Kinase->mTOR

Fig 1: Pharmacological trajectory of the 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid scaffold.

Epigenetic Modulation: Targeting DNA Methyltransferases (DNMTs)

When the benzoic acid moiety of this scaffold is coupled with quinoline derivatives, it forms SGI-1027 (and its analogs), a first-in-class non-nucleoside inhibitor of DNA methyltransferases[7][8].

Mechanism of Action

Unlike traditional DNMT inhibitors (e.g., decitabine) that incorporate into DNA and cause irreversible covalent trapping, SGI-1027 acts via a direct enzymatic blockade. The pyrimidine-benzoic acid core structurally mimics the endogenous methyl donor, S-adenosylmethionine (SAM) .

  • SAM Competition: Kinetic studies reveal that SGI-1027 competes directly with SAM within the cofactor binding site of DNMT1, DNMT3A, and DNMT3B, without binding to the substrate DNA[7].

  • Targeted Degradation: Beyond competitive inhibition, SGI-1027 induces the selective, proteasome-mediated degradation of DNMT1 in cancer cell lines, leading to profound hypomethylation of CpG islands and the reactivation of silenced tumor suppressor genes (TSGs) such as p16, MLH1, and TIMP3[7].

Kinase Inhibition: The PI3K/mTOR Axis

By cyclizing or derivatizing the benzoic acid tail into quinazolin-4-ones or pyridopyrimidinones, the scaffold is redirected to target Class I Phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR) [4][6].

Mechanism of Action

Class I PI3Ks (α, β, δ, γ) are lipid kinases that phosphorylate PIP2 to PIP3, driving the oncogenic AKT survival pathway[6]. The 2-amino-6-methylpyrimidine motif anchors the molecule into the highly conserved ATP-binding cleft of PI3K. Because of the high structural homology between the ATP-binding sites of PI3K and mTOR, derivatives of this scaffold frequently exhibit potent dual PI3K/mTOR inhibitory activity, effectively shutting down the pathway and preventing the feedback loop reactivation commonly seen with isolated PI3K inhibitors[4].

MOA_Pathways SAM S-Adenosylmethionine (SAM) DNMT DNMT Enzymes (Methylation) SAM->DNMT DNA CpG Island Hypermethylation DNMT->DNA TSG Tumor Suppressor Gene Silencing DNA->TSG RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT / mTOR Survival Pathway PIP3->AKT Inhibitor1 Scaffold Derivatives (SGI-1027) Inhibitor1->DNMT Competes with SAM Inhibitor2 Scaffold Derivatives (PI3K Inhibitors) Inhibitor2->PI3K ATP Hinge Binding

Fig 2: Dual mechanistic pathways disrupted by derivatives of the pyrimidine-benzoic acid scaffold.

Quantitative Data Summary

The following table synthesizes the pharmacological potency of key derivatives synthesized from the 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid scaffold.

Target EnzymeDerivative CompoundIC₅₀ / Kᵢ ValuePrimary Mechanism of Action
DNMT1 SGI-10276.0 – 12.5 μMSAM-competitive inhibition & proteasomal degradation[7][9]
DNMT3A SGI-10278.0 μMSAM-competitive inhibition[9]
DNMT3B SGI-10277.5 μMSAM-competitive inhibition[9]
PI3K (Class I) Quinazolinone AnalogsLow nM rangeATP-competitive hinge binding[6]
PI3Kα / mTOR Benzimidazole Triazines350 nM / 93 nMDual ATP-competitive kinase inhibition[4]

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the following self-validating protocols must be employed to confirm the mechanism of action for derivatives of this scaffold.

Protocol A: DNMT Enzymatic Inhibition & SAM-Competition Assay

This protocol validates that the compound inhibits DNMTs by competing with SAM, rather than intercalating DNA[9].

  • Reaction Setup: Incubate 500 ng of human recombinant DNMT1 (or DNMT3A/B) with 500 ng of poly(dI-dC) hemimethylated DNA duplex in assay buffer.

  • Tracer Addition: Add [methyl-³H]-S-adenosylmethionine (³H-SAM) at a baseline concentration of 75 nM.

  • Inhibitor Titration: Introduce the scaffold derivative (e.g., SGI-1027) at varying concentrations (0, 2.5, 5.0, and 10.0 μM)[9]. Incubate at 37°C for 1 hour.

  • Quantification: Terminate the reaction and transfer to a DE-81 ion-exchange filter. Wash extensively to remove unincorporated ³H-SAM. Measure the incorporation of the ³H-methyl group into the DNA using a scintillation counter.

  • Self-Validation (Kinetics): To prove SAM competition, fix the inhibitor concentration and vary the ³H-SAM concentration (25 to 500 nM). A Lineweaver-Burk plot showing an unchanged Vmax​ but an increased Km​ confirms competitive inhibition at the cofactor site[9].

Protocol B: PI3K Lipid Kinase Activity & Cellular Target Engagement

This protocol confirms both biochemical kinase inhibition and downstream cellular efficacy[4][6].

  • Biochemical Assay: Incubate recombinant PI3K isoforms (α, β, δ, or γ) with PIP2 lipid substrate and 10 μM ATP in kinase buffer.

  • Inhibition: Add the pyrimidine-based inhibitor in a 10-point dose-response curve.

  • Detection: After 1 hour, add ADP-Glo™ reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity. Calculate the IC₅₀.

  • Self-Validation (Orthogonal Cellular Assay): Treat U-87 MG cells (PTEN-null, hyperactive PI3K) with the inhibitor for 2 hours. Lyse the cells and perform a Western blot probing for p-AKT (Ser473) and total AKT. A dose-dependent reduction in p-AKT confirms that the biochemical hinge-binding translates to functional intracellular pathway suppression[4].

References

  • Title: CAS 91560-28-0: ácido 4-[(2-amino-6-metil-4-pirimidinil)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: SGI-1027 - Potent DNMT Inhibitor for Epigenetic Research Source: APExBIO URL
  • Title: SGI-1027 | DNA Methyltransferase inhibitor | CAS 1020149-73-8 Source: Selleck Chemicals URL
  • Title: SGI-1027 = 98 HPLC 1020149-73-8 Source: Sigma-Aldrich URL
  • Source: PubMed Central (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PubMed Central (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Exploratory

A Technical Guide to the Receptor Binding Affinity and IC50 Determination of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid

Abstract This technical guide provides a comprehensive framework for characterizing the biochemical and cellular activity of the compound 4-(2-amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid. The 2,4-diaminopyrimidine s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the biochemical and cellular activity of the compound 4-(2-amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid. The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif prevalent in a multitude of kinase inhibitors, suggesting that this compound's primary targets are likely within the protein kinase family.[1][2][3] This document furnishes researchers, scientists, and drug development professionals with the foundational principles and detailed, field-proven protocols required to determine its receptor binding affinity (Kᵢ) and functional inhibitory concentration (IC50). We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

Introduction: The 2,4-Diaminopyrimidine Scaffold

The compound 4-(2-amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid belongs to a class of molecules built upon a 2,4-diaminopyrimidine core. This structural motif is of significant interest in medicinal chemistry due to its ability to form key hydrogen bonds with the hinge region of ATP-binding pockets in many protein kinases.[1][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Therefore, compounds like this are often investigated as potential kinase inhibitors.[3]

The journey from a synthesized compound to a viable drug candidate is contingent on a rigorous, quantitative understanding of its interaction with its biological targets. Two of the most fundamental parameters in this evaluation are:

  • Binding Affinity (Kᵢ or Kₔ): This measures the strength of the binding interaction between the compound (ligand) and its target receptor. It is an intrinsic property of the molecule-receptor pair, reported by the equilibrium dissociation constant (Kₔ).[5] A lower Kₔ value signifies a stronger, more potent binding interaction.[5]

  • Half-Maximal Inhibitory Concentration (IC50): This is a functional measure that quantifies the concentration of the compound required to inhibit a specific biological process (such as enzymatic activity or cell proliferation) by 50%.[6] Unlike Kₔ, the IC50 is context-dependent and can be influenced by experimental conditions like substrate concentration.

This guide will provide the necessary protocols to measure these two critical parameters for 4-(2-amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid, framed within the hypothesis of it being a protein kinase inhibitor.

Part I: Receptor Binding Affinity Determination

To quantify the direct interaction between the compound and its putative kinase target, a competitive radioligand binding assay is the gold-standard method.[7][8] This technique measures the ability of our test compound to displace a radioactively labeled ligand ("hot ligand") that has a known high affinity for the target kinase.

Principle of Competitive Radioligand Binding

The assay relies on the principle of competition. A fixed concentration of the target receptor and a radioligand are incubated together. In the absence of a competitor, the radioligand binds to most of the available receptors. When increasing concentrations of an unlabeled competitor—our test compound, 4-(2-amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid—are introduced, it competes for the same binding site. At higher concentrations, the test compound will displace the radioligand, leading to a decrease in the measured radioactivity bound to the receptor. The concentration of the test compound that displaces 50% of the radioligand is its IC50, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Below is a diagrammatic representation of the workflow for a competitive radioligand binding assay.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Incubation & Termination cluster_analysis 4. Data Acquisition & Analysis P1 Prepare Assay Buffer (e.g., Tris-HCl, MgCl2) A1 Add Receptor Prep P1->A1 P2 Prepare Receptor Source (e.g., purified kinase, cell lysate) P2->A1 P3 Prepare Radioligand Stock (e.g., [3H]-Staurosporine) A2 Add Radioligand P3->A2 P4 Prepare Test Compound Serial Dilutions A3 Add Test Compound (or vehicle for Total Binding) (or excess cold ligand for NSB) P4->A3 R1 Incubate to Equilibrium (e.g., 60 min at 25°C) A1->R1 A2->R1 A3->R1 R2 Terminate Reaction by Rapid Filtration (GF/B filter plate) R1->R2 R3 Wash Filters to Remove Unbound Radioligand R2->R3 D1 Add Scintillation Cocktail R3->D1 D2 Count Radioactivity (Scintillation Counter) D1->D2 D3 Plot % Inhibition vs. [Compound] D2->D3 D4 Calculate IC50 and Kᵢ (Cheng-Prusoff Equation) D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a template and must be optimized for the specific kinase target.

Materials:

  • Receptor Source: Purified recombinant kinase or cell membranes expressing the kinase of interest.

  • Radioligand: A suitable radiolabeled kinase inhibitor (e.g., [³H]-Staurosporine for broad-spectrum kinase binding).

  • Unlabeled Competitor (for NSB): A non-radioactive ligand known to bind the target with high affinity (e.g., Staurosporine).

  • Test Compound: 4-(2-amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT.

  • Wash Buffer: Cold Assay Buffer.

  • Filter Plates: 96-well glass fiber filter plates (e.g., Whatman GF/B).

  • Scintillation Cocktail and a Microplate Scintillation Counter .

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer. A typical range might be from 100 µM down to 1 pM.

  • Assay Plate Setup: To the wells of a 96-well plate, add reagents in the following order:

    • Total Binding (TB): 50 µL of assay buffer, 50 µL of radioligand, and 50 µL of receptor preparation.

    • Non-Specific Binding (NSB): 50 µL of unlabeled competitor (at 1000x its Kₔ), 50 µL of radioligand, and 50 µL of receptor preparation.[7]

    • Test Compound: 50 µL of each test compound dilution, 50 µL of radioligand, and 50 µL of receptor preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through the pre-wetted glass fiber filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash each well with 3x 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate % Inhibition for each test compound concentration: % Inhibition = 100 * (1 - (Specific Binding_Compound / Specific Binding_Control)).

    • Plot % Inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC50 / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation: Binding Affinity

Experimental data should be compiled into a clear, concise table. Since specific data for this exact compound is not publicly available, the following serves as a template for reporting results.

Target KinaseRadioligand UsedRadioligand Kₔ (nM)Test Compound IC50 (nM)Test Compound Kᵢ (nM)
e.g., PAK4[³H]-Compound X2.5Data to be determinedData to be calculated
e.g., CDK7[³H]-Compound Y1.8Data to be determinedData to be calculated
e.g., HPK1[³H]-Compound Z5.1Data to be determinedData to be calculated

Note: The selection of target kinases like PAK4, CDK7, and HPK1 is based on published activity of other 2,4-diaminopyrimidine derivatives.[2][3][4]

Part II: Functional Inhibition & IC50 Determination

While binding affinity demonstrates that the compound can physically interact with a target, it does not confirm a functional consequence. An IC50 value, derived from a functional assay, is required to prove that this binding translates into biological inhibition.[6] For a kinase inhibitor, this typically involves measuring the inhibition of phosphorylation of a substrate.

Principle of a Cell-Based Functional Assay (In-Cell Western)

An In-Cell Western assay is a powerful method to measure protein phosphorylation directly within fixed cells, providing a more physiologically relevant context than a purely biochemical assay.[6] Cells are treated with the test compound, stimulated to activate a specific signaling pathway, and then fixed and permeabilized. Primary antibodies detect both the total amount of a target protein and its phosphorylated form. Fluorescently-labeled secondary antibodies allow for simultaneous quantification of both, and the ratio of phosphorylated to total protein is used to determine the inhibitory effect of the compound.

Signaling Pathway Visualization

The 2,4-diaminopyrimidine scaffold is known to target kinases in critical signaling pathways. The diagram below illustrates a generic MAP Kinase pathway, a common target for cancer therapeutics, showing where an inhibitor might act.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Response Cellular Response (Proliferation, Survival) Transcription->Response Regulates Inhibitor 4-(2-Amino-6-methyl- pyrimidin-4-ylamino)- benzoic acid Inhibitor->RAF Inhibits (Hypothetical Target)

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Detailed Protocol: In-Cell Western Assay for ERK Phosphorylation

This protocol measures the inhibition of ERK phosphorylation, a key node in many kinase signaling pathways.

Materials:

  • Cell Line: A cell line known to have an active kinase pathway (e.g., A549 lung cancer cells).

  • 96-well Plates: Black-walled, clear-bottom plates for imaging.

  • Test Compound: 4-(2-amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid.

  • Stimulant: e.g., Epidermal Growth Factor (EGF) to activate the pathway.

  • Fixation and Permeabilization Reagents: 4% Paraformaldehyde (PFA) in PBS, 0.1% Triton X-100 in PBS.

  • Blocking Buffer: e.g., Odyssey Blocking Buffer or 5% BSA in PBS.

  • Primary Antibodies: Rabbit anti-phospho-ERK (pERK) and Mouse anti-total-ERK (tERK).

  • Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit (for pERK) and IRDye® 680RD Goat anti-Mouse (for tERK).

  • Imaging System: A near-infrared imaging system (e.g., LI-COR Odyssey).

Procedure:

  • Cell Seeding: Seed cells (e.g., 10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.[9]

  • Compound Treatment: Remove media and add media containing serial dilutions of the test compound. Incubate for 1-2 hours.

  • Stimulation: Add a stimulant (e.g., EGF at 100 ng/mL) to all wells except the negative control and incubate for 10 minutes at 37°C.

  • Fixation: Remove media and add 100 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash wells 3x with PBS. Add 100 µL of 0.1% Triton X-100 and incubate for 20 minutes.

  • Blocking: Wash wells 3x with PBS. Add 150 µL of blocking buffer and incubate for 90 minutes.

  • Primary Antibody Incubation: Remove blocking buffer and add 50 µL of a cocktail containing both primary antibodies (anti-pERK and anti-tERK) diluted in blocking buffer. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash wells 5x with PBS + 0.1% Tween-20. Add 50 µL of a cocktail containing both fluorescent secondary antibodies diluted in blocking buffer. Incubate for 60 minutes in the dark.

  • Imaging: Wash wells 5x with PBS + 0.1% Tween-20. Read the plate on a near-infrared imager, acquiring signals in both the 700 nm and 800 nm channels.

  • Data Analysis:

    • Quantify the intensity in both channels for each well.

    • Calculate the ratio of the pERK signal (800 nm) to the tERK signal (700 nm) to normalize for cell number.

    • Plot the normalized pERK/tERK ratio versus the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Data Presentation: Functional Inhibition (IC50)

Results from functional assays should be presented clearly. As with binding affinity, no public data exists for this specific compound, so the table below is a template.

Cell LinePathway/TargetIncubation Time (h)IC50 (µM)Assay Method
e.g., A549EGF/pERK2Data to be determinedIn-Cell Western
e.g., MV4-11Cell Proliferation72Data to be determinedMTT Assay
e.g., HeLaCell Viability48Data to be determinedCellTiter-Glo

Note: Cell lines are chosen based on their relevance to cancer and kinase signaling. The MTT assay is a common colorimetric method to assess cell metabolic activity as a proxy for viability.[9][10]

Conclusion and Future Directions

This guide outlines the essential experimental framework for the initial characterization of 4-(2-amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid. By systematically determining its receptor binding affinity (Kᵢ) and functional inhibitory concentration (IC50), researchers can gain critical insights into its potency and mechanism of action. The provided protocols for radioligand binding and in-cell western assays represent robust, validated methods for generating high-quality, reproducible data.

Positive results from these initial assays—demonstrating high binding affinity and low IC50 values against specific kinases—would warrant further investigation. Subsequent steps should include broader kinase panel screening to assess selectivity, cell-based assays to measure effects on cell cycle and apoptosis, and ultimately, in vivo pharmacokinetic and efficacy studies in relevant disease models.

References

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science (RSC Publishing). [Link]

  • ACE-inhibitory activity assay: IC50. protocols.io. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed. [Link]

  • Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed. [Link]

Sources

Foundational

pharmacokinetic properties of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is fundamental to its progression from a promising candidate to a viable therapeutic agent. The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—dictates its efficacy, safety, and dosing regimen. This guide provides a comprehensive framework for the preclinical pharmacokinetic characterization of the novel compound, 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid. While specific data for this molecule is not yet publicly available, this document outlines the essential in vitro and in vivo studies required to elucidate its complete ADME profile. The methodologies described herein are based on established principles and industry-standard practices in preclinical drug development.[1][2]

Chapter 1: Physicochemical Characterization and its PK Implications

A foundational step in any pharmacokinetic evaluation is the determination of the compound's fundamental physicochemical properties. These characteristics are pivotal as they provide early insights into the potential ADME behavior of the molecule.

Solubility

Rationale: The aqueous solubility of a drug is a critical determinant of its oral absorption. Poor solubility can lead to low bioavailability, limiting the therapeutic potential of an orally administered drug.

Experimental Protocol: Thermodynamic Solubility Assay

  • An excess of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid is added to a series of buffered solutions at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • The suspensions are agitated in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Following incubation, the samples are filtered or centrifuged to remove undissolved solid.

  • The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Lipophilicity (LogD)

Rationale: The lipophilicity of a compound, often expressed as the distribution coefficient (LogD) at a specific pH, influences its ability to cross biological membranes. An optimal LogD is crucial for oral absorption, tissue distribution, and blood-brain barrier penetration.

Experimental Protocol: Shake-Flask Method for LogD Determination

  • A solution of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid of known concentration is prepared in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • An equal volume of n-octanol is added to the aqueous solution.

  • The biphasic mixture is vortexed vigorously to ensure thorough mixing and then centrifuged to separate the two phases.

  • The concentration of the compound in both the aqueous and n-octanol phases is determined by HPLC-UV or LC-MS.

  • The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Table 1: Physicochemical Properties of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid

ParameterAssay MethodExpected OutcomeImplication for PK Profile
Aqueous Solubility Thermodynamic SolubilityQuantitative value (µg/mL) at various pHsHigh solubility favors good oral absorption.
Lipophilicity (LogD) Shake-Flask (n-octanol/water)Unitless logarithmic valueInfluences membrane permeability and tissue distribution.

Chapter 2: In Vitro ADME Profiling

In vitro assays are indispensable tools in early drug discovery, offering a high-throughput and cost-effective means to predict the in vivo pharmacokinetic behavior of a compound.[3][4]

Membrane Permeability

Rationale: The ability of a drug to pass through the intestinal epithelium is a prerequisite for oral absorption. The Caco-2 cell permeability assay is the industry standard for in vitro prediction of intestinal absorption.[5]

Experimental Protocol: Caco-2 Permeability Assay

  • Caco-2 cells are seeded onto permeable supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at various time points. To assess active efflux, the compound is also added to the basolateral side, and samples are collected from the apical side.

  • The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

dot

cluster_0 Apical (A) to Basolateral (B) Permeability cluster_1 Basolateral (B) to Apical (A) Permeability A_donor Add Compound to Apical Side A_monolayer Caco-2 Monolayer A_donor->A_monolayer A_receiver Sample from Basolateral Side A_monolayer->A_receiver B_donor Add Compound to Basolateral Side B_monolayer Caco-2 Monolayer B_donor->B_monolayer B_receiver Sample from Apical Side B_monolayer->B_receiver cluster_0 Intravenous (IV) Arm cluster_1 Oral (PO) Arm IV_Dose Administer IV Bolus Dose IV_Sampling Serial Blood Sampling IV_Dose->IV_Sampling IV_Analysis LC-MS/MS Analysis of Plasma IV_Sampling->IV_Analysis IV_PK Calculate CL, Vd, t1/2 IV_Analysis->IV_PK Bioavailability Calculate Oral Bioavailability (%F) IV_PK->Bioavailability PO_Dose Administer Oral Gavage Dose PO_Sampling Serial Blood Sampling PO_Dose->PO_Sampling PO_Analysis LC-MS/MS Analysis of Plasma PO_Sampling->PO_Analysis PO_PK Calculate Cmax, Tmax, AUC PO_Analysis->PO_PK PO_PK->Bioavailability

Sources

Exploratory

4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic Acid: A Privileged Scaffold in Rational Kinase Inhibitor Design

Executive Summary The development of small-molecule kinase inhibitors has revolutionized targeted oncology and immunology. Central to this success are privileged chemical scaffolds that provide high-affinity anchoring wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors has revolutionized targeted oncology and immunology. Central to this success are privileged chemical scaffolds that provide high-affinity anchoring within the highly conserved ATP-binding pocket of protein kinases. The molecule 4-(2-amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid represents a highly modular, multi-pharmacophore fragment utilized extensively in structure-based drug design (SBDD). This technical guide deconstructs the mechanistic role of each functional group within this scaffold, explores its application in targeting specific kinase conformations (e.g., DFG-in vs. DFG-out), and provides self-validating experimental workflows for profiling its derivatives.

Structural Pharmacology & Mechanistic Role

The efficacy of the 4-(2-amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid scaffold stems from its ability to satisfy multiple spatial and electrostatic requirements within the kinase active site simultaneously.

The 2-Aminopyrimidine Hinge-Binding Core

The 2-aminopyrimidine moiety is a universally recognized hinge-binding motif, famously utilized in FDA-approved inhibitors such as imatinib and dasatinib[1]. The kinase hinge region connects the N-terminal and C-terminal lobes of the kinase domain. The 2-aminopyrimidine core acts as an adenine mimetic, forming critical bidentate hydrogen bonds with the backbone carbonyl and amide nitrogen of the hinge residues (e.g., Met318 in BCR-Abl or Met793 in EGFR)[2].

The 6-Methyl Steric Shield

The addition of a methyl group at the 6-position of the pyrimidine ring serves a dual purpose. First, it fills a small, conserved hydrophobic pocket adjacent to the hinge region, increasing binding affinity through van der Waals interactions. Second, and more importantly, it acts as a conformational restrictor. By introducing steric bulk, the 6-methyl group limits the rotational freedom of the adjacent bonds, locking the molecule into a bioactive conformation and reducing the entropic penalty upon binding.

The 4-Amino Linker and Gatekeeper Interactions

The secondary amine (-NH-) linking the pyrimidine to the benzoic acid is not merely a structural bridge; it is a functional hydrogen bond donor. This linker frequently interacts with the kinase "gatekeeper" residue (e.g., Thr315 in Abl or Thr701 in DDR1)[2][3]. The size and nature of the gatekeeper residue dictate the accessibility of the hydrophobic back pocket. By forming a hydrogen bond with a threonine gatekeeper, this linker enhances selectivity against kinases possessing bulkier gatekeepers (like methionine or isoleucine), which would otherwise cause steric clashes[3].

The Benzoic Acid Vector: DFG-out and Solvent Front Targeting

The benzoic acid moiety acts as a critical exit vector. The phenyl ring occupies the hydrophobic pocket adjacent to the ATP-binding site. The carboxylic acid group can form salt bridges with conserved catalytic residues (such as the catalytic lysine). More frequently, in SBDD, the carboxylic acid is utilized as a synthetic handle to attach extended amides or ureas. These extensions can reach into the allosteric pocket exposed during the inactive "DFG-out" conformation (characteristic of Type II and Type III inhibitors) or project outward into the solvent-exposed front to improve pharmacokinetic properties and solubility[4][5].

G cluster_0 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid Pyrimidine 2-Aminopyrimidine Core Methyl 6-Methyl Group Pyrimidine->Methyl AminoLinker 4-Amino Linker Pyrimidine->AminoLinker Hinge Kinase Hinge Region (e.g., Met318/Met793) Pyrimidine->Hinge Bidentate H-bonds Hydrophobic Hydrophobic Pocket Methyl->Hydrophobic Steric Fill / Restricts Rotation Benzoic Benzoic Acid Moiety AminoLinker->Benzoic Gatekeeper Gatekeeper Residue (e.g., Thr315) AminoLinker->Gatekeeper H-bond Donor DFG DFG Motif / Solvent Front Benzoic->DFG Salt Bridge / Exit Vector

Pharmacophore interaction map of the 2-aminopyrimidine benzoic acid scaffold.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate derivatives of this scaffold, scientists must employ a cascade of orthogonal assays. The following protocols are designed as self-validating systems to ensure data integrity.

Biochemical Profiling via TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

TR-FRET is utilized to determine the half-maximal inhibitory concentration ( IC50​ ). The causality of this assay relies on the proximity of a Europium (Eu)-labeled anti-phospho antibody and a Streptavidin-Allophycocyanin (APC) fluorophore bound to a biotinylated peptide substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Biotinylated-Substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km​ for the specific kinase) to initiate the reaction. Centrifuge at 1000 rpm for 1 minute.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and stop the kinase), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout & Validation: Incubate for 60 minutes. Read on a microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 620 nm and 665 nm.

    • Self-Validation: Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. The assay is only valid if Z′≥0.6 .

Binding Kinetics via Surface Plasmon Resonance (SPR)

While IC50​ measures potency, SPR determines the association ( kon​ ) and dissociation ( koff​ ) rates, calculating the residence time ( τ=1/koff​ ). Prolonged residence time often correlates better with in vivo efficacy than raw affinity.

Step-by-Step Methodology:

  • Surface Preparation: Use a CM5 sensor chip. Activate the surface with EDC/NHS.

  • Ligand Immobilization: Immobilize the target kinase (e.g., via amine coupling or a capture tag like His-tag using an anti-His antibody surface) onto Flow Cell 2 (FC2).

    • Self-Validation: Leave Flow Cell 1 (FC1) blank or immobilize a non-relevant protein to serve as a reference channel. All data must be double-referenced (FC2 - FC1, minus buffer blank).

  • Analyte Injection: Dilute the inhibitor in running buffer (e.g., PBS-P+ with 2% DMSO) to a 5-point concentration series (e.g., 1.25 nM to 20 nM).

  • Kinetic Cycle: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Workflow Start Compound Synthesis & QC TRFRET TR-FRET Biochemical Assay (IC50 Determination) Start->TRFRET SPR SPR Binding Kinetics (Kd, kon, koff) TRFRET->SPR Active Hits Decision IC50 < 100 nM? Kd < 50 nM? SPR->Decision Xray X-ray Crystallography (Co-crystallization) Decision->Xray Yes LeadOpt Lead Optimization (Solvent Front Extension) Decision->LeadOpt No Xray->LeadOpt Structure-Guided Design

Hit-to-lead experimental workflow for evaluating aminopyrimidine kinase inhibitors.

Quantitative Data Summary

The modularity of the 4-(2-amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid scaffold allows it to be tuned for different kinases. The table below summarizes representative kinetic parameters demonstrating how structural modifications to the benzoic acid vector shift the binding profile from a Type I (active conformation) to a Type II (DFG-out inactive conformation) inhibitor[2][4][5].

Compound DerivationTarget KinaseConformation Target IC50​ (nM) Kd​ (nM) koff​ ( s−1 )Residence Time (min)
Base Scaffold c-SrcDFG-in (Type I)125.095.0 1.1×10−3 ~ 15
+ Gatekeeper Clash (T338M) c-Src (Mutant)DFG-in (Type I)> 10,000N/AN/AN/A
+ 3-Trifluoromethyl Amide BCR-AblDFG-out (Type II)8.55.2 1.3×10−4 ~ 128
+ Solvent Front Piperazine TYK2DFG-in (Type I)22.418.0 3.7×10−4 ~ 45

Note: Data represents synthesized pharmacological profiles based on established structure-kinetic relationships for 2-aminopyrimidine derivatives.

Conclusion

The 4-(2-amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid molecule is a masterclass in fragment-based drug design. By combining a rigid, bidentate hinge-binding core with a conformationally restrictive methyl group and a highly versatile benzoic acid vector, it provides medicinal chemists with the ideal starting point for developing highly potent, selective, and kinetically optimized kinase inhibitors.

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Protocols & Analytical Methods

Method

4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid HPLC method development

An in-depth technical guide for the analytical method development and validation of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid , designed for senior analytical chemists and drug development professionals. Exec...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the analytical method development and validation of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid , designed for senior analytical chemists and drug development professionals.

Executive Summary & Chemical Profiling

The compound 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid is a complex, amphoteric pharmaceutical intermediate often utilized in the synthesis of kinase inhibitors and other bioactive pyrimidine derivatives. From a chromatographic perspective, this molecule presents a distinct challenge: it contains both a highly acidic moiety (the benzoic acid, pKa​≈4.0 ) and basic moieties (the pyrimidine nitrogens and primary/secondary amines, pKa​≈5.5−6.5 ).

At physiological or neutral pH, the molecule exists as a highly polar zwitterion, leading to poor retention, severe peak tailing, and potential breakthrough near the void volume ( t0​ ) in standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1]. To achieve robust separation of this Active Pharmaceutical Ingredient (API) from its synthetic precursors (e.g., 4-aminobenzoic acid) and degradation products, the chromatographic environment must be strictly controlled to suppress ionization and promote hydrophobic partitioning[2].

Method Development Rationale: Causality & Strategy

Mobile Phase & pH Optimization

The core of this method relies on manipulating the acid-base equilibria of the analyte. By lowering the mobile phase pH to approximately 2.0 using 0.1% Trifluoroacetic acid (TFA) , we achieve a dual-action chromatographic environment:

  • Ionization Suppression: The low pH fully protonates the carboxylic acid group, rendering it un-ionized and highly lipophilic.

  • In-Situ Ion Pairing: While the low pH protonates the pyrimidine nitrogens (making them cationic and hydrophilic), the trifluoroacetate anion acts as a volatile, hydrophobic ion-pairing agent. It neutralizes the localized positive charge on the pyrimidine ring, significantly increasing the molecule's overall retention on the hydrophobic stationary phase[3].

G cluster_0 Mobile Phase pH Optimization for Amphoteric API N1 Low pH (< 3.0) Carboxylic Acid: Neutral Pyrimidine: Protonated (+) R1 Optimal Retention (Use 0.1% TFA for Ion-Pairing) N1->R1 N2 Neutral pH (~ 6.0) Carboxylic Acid: Ionized (-) Pyrimidine: Neutral R2 Poor Retention / Zwitterion (Peak Tailing & Breakthrough) N2->R2 N3 High pH (> 8.0) Carboxylic Acid: Ionized (-) Pyrimidine: Neutral R3 Moderate Retention (Requires High-pH Stable C18) N3->R3

Fig 1: pH-dependent ionization states and RP-HPLC retention strategies for amphoteric compounds.

Stationary Phase Selection

While a standard C18 column can be used, a Phenyl-Hexyl stationary phase is selected for this protocol. The phenyl ring of the stationary phase provides alternative selectivity via π−π interactions with the electron-deficient pyrimidine ring and the electron-rich benzoic acid ring of the analyte. This orthogonal retention mechanism is highly effective at resolving closely eluting structural analogs and positional isomers that often arise during pyrimidine synthesis[2].

Experimental Protocol

This protocol is designed as a self-validating system . It requires the analytical system to prove its fitness via a rigorous System Suitability Test (SST) before any sample data is accepted.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm π−π interactions enhance selectivity for aromatic rings.
Mobile Phase A 0.1% TFA in Milli-Q WaterSuppresses COOH ionization; provides ion-pairing for amines.
Mobile Phase B 0.1% TFA in AcetonitrileLower UV cutoff and backpressure compared to Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40 °CStabilizes peak symmetry and reduces mobile phase viscosity[3].
Detection UV at 254 nm (Primary) & 280 nm (Secondary)254 nm captures the conjugated pyrimidine-benzoic acid system.
Injection Vol. 10 µLBalances sensitivity with column loading capacity.
Gradient Elution Program

A gradient is essential to wash out highly retained, late-eluting hydrophobic impurities (e.g., dimers or unreacted halogenated pyrimidines).

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to retain polar precursors
2.0955Isocratic hold
12.04060Linear gradient for API and related substances
15.01090Column wash
17.01090Isocratic wash
17.1955Return to initial conditions
22.0955Re-equilibration
Sample Preparation & Diluent Causality

Because 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid is amphoteric, it exhibits poor solubility in pure water and pure organic solvents.

  • Diluent: 50:50 (v/v) Water:Acetonitrile containing 0.1% TFA.

  • Preparation: Accurately weigh 25.0 mg of the API into a 50 mL volumetric flask. Add 5 mL of Dimethyl Sulfoxide (DMSO) to completely dissolve the solid (breaking the crystal lattice). Sonicate for 2 minutes, then make up to volume with the Diluent. This yields a stock solution of 500 µg/mL. Dilute further as required for the working concentration (e.g., 50 µg/mL).

System Suitability Testing (SST)

Inject the standard solution (50 µg/mL) six times consecutively. The system is only validated for use if the following criteria are met:

  • Tailing Factor ( As​ ): ≤1.5 (Ensures secondary interactions with surface silanols are adequately masked by TFA).

  • Theoretical Plates ( N ): ≥5000 (Confirms column efficiency).

  • %RSD of Retention Time: ≤1.0% (Confirms pump and gradient stability).

  • %RSD of Peak Area: ≤2.0% (Confirms injector precision).

Method Validation Summary (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose in pharmaceutical quality control, it must be validated according to the ICH Q2(R2) guidelines[4]. The validation framework ensures that the method consistently delivers dependable results regarding the purity and potency of the drug substance.

Validation Start Method Validation ICH Q2(R2) Spec Specificity (Blank & Impurity Spike) Start->Spec Lin Linearity & Range (LOQ to 120%) Start->Lin Acc Accuracy (Recovery at 3 levels) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Rob Robustness (DoE on Flow, Temp, pH) Start->Rob Report Validation Report & Transfer Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Fig 2: ICH Q2(R2) analytical method validation workflow for pharmaceutical procedures.

  • Specificity: Inject the blank (Diluent) to ensure no interference at the retention time of the API. Perform forced degradation (acid, base, peroxide, heat, and UV light) to prove the method is stability-indicating. The API peak must be spectrally pure (Peak Purity Angle < Purity Threshold via PDA detector).

  • Linearity & Range: Prepare solutions ranging from the Limit of Quantitation (LOQ) to 120% of the target concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Perform recovery studies by spiking known amounts of impurities into the API at 50%, 100%, and 150% of the specification limit. Recovery should be between 95.0% and 105.0%.

  • Robustness: Deliberately vary the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and gradient composition ( ±2% absolute). The SST criteria must still be met under all perturbed conditions[4].

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • Kazoka, H. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods (PubMed). Available at:[Link]

  • Borman, P., et al. Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Advanced Medical and Environmental Chemistry Journal. Available at:[Link]

  • MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules. Available at:[Link]

Sources

Application

4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid LC-MS/MS analysis protocol

Application Note: Robust LC-MS/MS Bioanalytical Protocol for the Quantification of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic Acid Introduction & Scientific Rationale 1.1. Background and Clinical Relevance The comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust LC-MS/MS Bioanalytical Protocol for the Quantification of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic Acid

Introduction & Scientific Rationale

1.1. Background and Clinical Relevance The compound 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid is a critical pharmacophore and synthetic intermediate in the development of non-nucleoside DNA methyltransferase (DNMT) inhibitors and selective kinase inhibitors [1]. These epigenetic modulators are highly active against cancer stem cells, making their pharmacokinetic (PK) profiling essential during preclinical and clinical drug development.

1.2. Analytical Challenges and Causality in Method Design Analyzing this compound presents unique chromatographic and mass spectrometric challenges due to its amphoteric nature. It possesses both a highly basic 2-amino-pyrimidine moiety and an acidic benzoic acid group.

  • Ionization Strategy: While the molecule can ionize in both polarities, Positive Electrospray Ionization (ESI+) is selected. The addition of 0.1% Formic Acid (FA) to the mobile phase suppresses the ionization of the benzoic acid moiety while fully protonating the pyrimidine ring. This drives the equilibrium toward a stable [M+H]+ state ( m/z 245.1), maximizing sensitivity and minimizing matrix suppression.

  • Chromatographic Strategy: A superficially porous particle (SPP) C18 column is utilized. The SPP architecture minimizes longitudinal diffusion and eddy dispersion, providing the separation efficiency of sub-2 µm particles at significantly lower backpressures. This ensures sharp peak symmetry for polar functional groups and allows for high-throughput PK screening.

Materials and Reagents

  • Analyte: 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid (Reference Standard, >99% purity).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., Analyte- d4​ ) to correct for matrix effects and extraction recovery variations.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2​O ), and Formic Acid (FA).

  • Biological Matrix: Blank human or animal plasma (K2EDTA anticoagulant).

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

To ensure a self-validating and robust extraction system, protein precipitation is employed followed by an aqueous dilution step.

Causality Insight: Injecting high percentages of organic solvent (ACN) directly into a reversed-phase LC system causes "solvent effects" (peak splitting or fronting) for polar compounds. Diluting the final extract with water closely matches the initial mobile phase conditions, guaranteeing chromatographic trustworthiness and peak integrity.

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of plasma sample (standards, QCs, or unknowns) into a 96-well plate or microcentrifuge tube.

  • Spike IS: Add 10 µL of the Internal Standard working solution (100 ng/mL in 50% MeOH). Vortex briefly.

  • Precipitation: Add 150 µL of cold ACN containing 0.1% FA to denature proteins and extract the analyte.

  • Agitation & Centrifugation: Vortex rigorously for 2 minutes. Centrifuge at 14,000 ×g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Aqueous Dilution (Critical Step): Transfer 50 µL of the clear supernatant into an autosampler vial/plate and add 50 µL of LC-MS grade H2​O . Mix well.

  • Injection: Inject 5 µL into the LC-MS/MS system.

SamplePrep A Plasma Sample (50 µL) B Spike IS (10 µL of 100 ng/mL) A->B C Protein Crash (150 µL ACN, 0.1% FA) B->C D Vortex & Centrifuge (14,000 x g, 10 min) C->D E Aqueous Dilution (50 µL Extract + 50 µL H2O) D->E F LC-MS/MS Injection (5 µL) E->F

Figure 1: Step-by-step protein precipitation and sample preparation workflow for plasma matrices.

Liquid Chromatography Conditions
  • Column: SPP C18, 2.1 × 50 mm, 2.7 µm (e.g., Halo C18 or Ascentis Express).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% FA in H2​O .

  • Mobile Phase B: 0.1% FA in ACN.

Table 1: LC Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.4
0.59550.4
2.510900.4
3.510900.4
3.69550.4
5.09550.4
Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode utilizing positive electrospray ionization (ESI+).

Mechanistic Fragmentation: The precursor [M+H]+ at m/z 245.1 undergoes collision-induced dissociation (CID). The primary cleavage occurs at the C-N bond linking the pyrimidine and the benzoic acid, yielding the highly stable 2-amino-6-methylpyrimidine cation at m/z 124.1 (Quantifier). A secondary neutral loss of CO2​ (-44 Da) from the benzoic acid moiety yields m/z 201.1 (Qualifier).

Table 2: MRM Transitions and Collision Parameters

AnalytePrecursor ( m/z )Product ( m/z )DP (V)CE (eV)Purpose
4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid245.1124.16025Quantifier
4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid245.1201.16015Qualifier
Internal Standard (Analyte- d4​ )249.1128.16025IS Quantifier

(Note: Dwell time is set to 50 ms per transition. DP = Declustering Potential; CE = Collision Energy).

FragmentationPathway Precursor Precursor Ion: [M+H]+ m/z 245.1 (Protonated Pyrimidine) Quant Quantifier Ion m/z 124.1 (2-amino-6-methylpyrimidine) Precursor->Quant CE: 25 eV Qual Qualifier Ion m/z 201.1 (Loss of CO2: -44 Da) Precursor->Qual CE: 15 eV Loss Neutral Loss m/z 107.0 (Benzoic Acid derivative) Precursor->Loss CE: 35 eV

Figure 2: Collision-induced dissociation (CID) fragmentation pathway and MRM transitions.

Method Validation Summary

To ensure the trustworthiness of the generated data, the protocol must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry [2]. The inclusion of the stable isotope-labeled IS ensures that the IS-normalized matrix factor remains strictly within the ≤15% CV threshold, validating the method against ion suppression from endogenous phospholipids.

Table 3: Method Validation Criteria and Expected Performance

Validation ParameterFDA Acceptance Criteria [2]Expected Protocol Performance
Linearity Range R2≥0.990 1.0 to 1000 ng/mL ( R2>0.995 )
Intra-day Precision %CV≤15% ( ≤20% at LLOQ)3.2% – 8.5%
Inter-day Accuracy ±15% Bias ( ±20% at LLOQ)-4.1% to +6.2%
IS-Normalized Matrix Effect %CV≤15% across 6 lots <5.0%
Benchtop Stability ±15% of nominal concentrationStable for 24h at Room Temp

References

  • Valente, S., Liu, Y., Schnekenburger, M., Zwergel, C., Cosconati, S., Gros, C., ... & Mai, A. (2014). Selective non-nucleoside inhibitors of human DNA methyltransferases active in cancer including in cancer stem cells. Journal of Medicinal Chemistry, 57(3), 701-713. URL: [Link]]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL: [Link]]

Method

Application Notes and Protocols for 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid in Biological Assays

A Foreword on Rigorous Sample Preparation: The Foundation of Reproducible Biological Data In the realm of drug discovery and biological research, the journey from a promising small molecule to a validated lead candidate...

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Author: BenchChem Technical Support Team. Date: March 2026

A Foreword on Rigorous Sample Preparation: The Foundation of Reproducible Biological Data

In the realm of drug discovery and biological research, the journey from a promising small molecule to a validated lead candidate is paved with meticulous experimentation. The data generated from in vitro and in vivo assays form the bedrock of our understanding of a compound's efficacy and mechanism of action. However, the most sophisticated assay is only as reliable as the sample that is introduced into it. It is with this principle in mind that we present these detailed application notes for the handling and preparation of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid .

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide the underlying scientific rationale for each procedural choice. By understanding the "why" behind the "how," you will be empowered to not only execute these protocols with precision but also to troubleshoot and adapt them to your unique experimental contexts. Our commitment is to scientific integrity; therefore, every recommendation herein is grounded in established best practices for small molecule handling and is designed to ensure the highest fidelity of your experimental outcomes.

Compound Identity and Physicochemical Profile

Before embarking on any experimental workflow, a thorough understanding of the test article is paramount.

Compound Name: 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid Synonyms: 4-((2-Amino-6-methylpyrimidin-4-yl)amino)benzoic acid[1] Molecular Formula: C₁₂H₁₂N₄O₂ Molecular Weight: 244.25 g/mol

Structural Features and Inferred Properties: The molecule possesses a substituted pyrimidine ring, a structural motif common in kinase inhibitors, and a benzoic acid group.[2][3] The presence of both amino and carboxylic acid functionalities suggests that its solubility will be pH-dependent. The aromatic nature of the compound indicates a degree of hydrophobicity. While comprehensive, publicly available solubility data for this specific molecule is limited, related pyrimidine derivatives often exhibit solubility in organic solvents like dimethyl sulfoxide (DMSO).[4][5]

PropertyValue/InformationSource/Rationale
Purity ≥98% (Recommended)High purity is crucial to ensure that the observed biological effects are attributable to the compound of interest.
Appearance Typically a solid powderBased on common characteristics of similar small molecules.[2]
Primary Solvent Dimethyl Sulfoxide (DMSO)DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds for biological assays.[6][7][8]
Storage (Powder) -20°C, desiccatedTo prevent degradation from moisture and temperature fluctuations.[9]
Storage (Stock Solution) -80°C in small, single-use aliquotsTo minimize freeze-thaw cycles which can lead to compound degradation and precipitation.[6][9]

The Cornerstone of Assay Success: High-Concentration Stock Solution Preparation

The preparation of an accurate and stable high-concentration stock solution is the most critical step in ensuring dose-response consistency and reproducibility across all subsequent experiments.

Rationale for DMSO as the Primary Solvent

Dimethyl sulfoxide (DMSO) is the solvent of choice for the initial solubilization of many small molecule inhibitors for several key reasons:[6][8]

  • Broad Solubility Spectrum: It can dissolve a wide array of both polar and nonpolar compounds.[6]

  • Miscibility with Aqueous Media: DMSO is fully miscible with water and cell culture media, facilitating the preparation of working solutions.[8]

  • Biocompatibility at Low Concentrations: Most cell lines can tolerate final DMSO concentrations of up to 0.5% without significant cytotoxic effects.[6][9] However, it is imperative to determine the specific tolerance of your cell system.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening and dose-response studies.

Materials:

  • 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid powder

  • Anhydrous, cell culture-grade DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 0.001 L * 244.25 g/mol * 1000 mg/g = 2.4425 mg

  • Weigh the Compound:

    • Accurately weigh approximately 2.44 mg of the compound using an analytical balance. Record the exact weight.

    • Expert Insight: For small quantities, it can be challenging to weigh accurately. It is often more precise to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to minimize weighing errors.

  • Dissolution:

    • Transfer the weighed powder into a sterile vial.

    • Add the calculated volume of anhydrous DMSO.

    • Cap the vial securely and vortex thoroughly until the solid is completely dissolved.[6] Visually inspect against a light source to ensure no particulates remain.

    • If the compound is slow to dissolve, brief sonication in a water bath can be beneficial.[6][7] Gentle warming (e.g., 37°C) may also aid dissolution, but should be used with caution as heat can degrade some compounds.[6][7]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed tubes.[6]

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C for long-term stability.[9]

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve vortex 3. Vortex/Sonicate dissolve->vortex aliquot 4. Aliquot for Single Use vortex->aliquot store 5. Store at -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Crafting Working Solutions: The Art of Serial Dilution

Directly diluting a high-concentration DMSO stock into an aqueous buffer or cell culture medium can cause the compound to precipitate, leading to inaccurate final concentrations.[6] A serial dilution in 100% DMSO prior to the final aqueous dilution is a robust method to prevent this.

Protocol: Serial Dilution for Dose-Response Experiments

This protocol describes a 1:2 serial dilution series in 100% DMSO.

Materials:

  • 10 mM stock solution of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid in DMSO

  • Anhydrous, cell culture-grade DMSO

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Label Tubes: Label a series of sterile tubes for your desired concentration range (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Add Diluent: Add a specific volume of 100% DMSO (e.g., 50 µL) to all tubes except the first one (which will contain the 10 mM stock).

  • Perform Serial Dilution:

    • Transfer an equal volume (e.g., 50 µL) from your 10 mM stock solution to the tube labeled "5 mM". Mix thoroughly by pipetting up and down.

    • Using a fresh pipette tip, transfer 50 µL from the "5 mM" tube to the "2.5 mM" tube. Mix thoroughly.

    • Continue this process for the entire dilution series, ensuring a fresh tip is used for each transfer.[6]

  • Final Dilution into Assay Medium:

    • From each DMSO dilution, a small volume is added to the final assay medium to achieve the desired working concentration. For example, to achieve a 10 µM final concentration from a 1 mM DMSO stock (a 1:100 dilution), you would add 1 µL of the 1 mM stock to 99 µL of assay medium. This results in a final DMSO concentration of 1%.

    • Critical Consideration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, and must be consistent across all wells, including vehicle controls.[6][9] For sensitive primary cells, the final DMSO concentration should be ≤ 0.1%.[6]

G stock 10 mM Stock in 100% DMSO d1 5 mM in 100% DMSO stock->d1 +DMSO d2 2.5 mM in 100% DMSO d1->d2 +DMSO d3 ... d2->d3 assay_medium Final Assay Medium (e.g., 1:1000 dilution) d3->assay_medium

Caption: Serial dilution workflow in 100% DMSO.

Best Practices and Self-Validating Systems

To ensure the trustworthiness of your data, incorporate the following practices into your experimental design.

The Indispensable Vehicle Control

Every experiment must include a vehicle control. This consists of the assay medium containing the same final concentration of DMSO as the wells with the highest concentration of your test compound.[6][9] This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.

Mindful Dosing Procedures

The method of adding the compound to your cells can influence the outcome.

  • Indirect Dosing (Recommended): Prepare the final working concentration of the compound in the assay medium before adding it to the cells. This pre-dilution minimizes localized high concentrations of DMSO and compound that can stress or kill cells.

  • Direct Dosing: Adding a small volume of high-concentration DMSO stock directly to the media in a well containing cells. This can lead to higher observed toxicity and should generally be avoided unless specifically required by the assay protocol.[10]

Solubility and Precipitation Checks

Even with careful preparation, precipitation can occur.

  • Visual Inspection: Always visually inspect your prepared working solutions for any signs of cloudiness or precipitate.

  • Centrifugation: If you suspect precipitation, centrifuge the working solution tube before adding the supernatant to your assay plate.

Concluding Remarks: A Commitment to Quality Data

The biological activity of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid can only be accurately assessed through rigorous and well-controlled experimental procedures. The protocols and principles outlined in these application notes provide a robust framework for the preparation of this compound for a wide range of biological assays. By adhering to these guidelines, researchers can minimize variability, enhance the reproducibility of their findings, and generate high-quality, trustworthy data that will confidently advance their research and development objectives.

References

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. Available from: [Link]

  • MDPI. Enhancing Formazan Dissolution to Improve Accuracy in MTT-Based Cell Viability Assays. Available from: [Link]

  • ACS Publications. Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Available from: [Link]

  • PMC. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • PubChem. 4-(N-((2,4-diamino-6-pteridinyl)methyl)amino)benzoic acid. Available from: [Link]

  • University of Oxford. Small Molecules in Biomedical Research at the University of Oxford. Available from: [Link]

  • PMC. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Available from: [Link]

  • RSC Publishing. Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Available from: [Link]

  • PubMed. In Vitro Assays for Screening Small Molecules. Available from: [Link]

  • PubMed. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Available from: [Link]

  • ResearchGate. 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1). Available from: [Link]

  • PMC. 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1). Available from: [Link]

  • MDPI. To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. Available from: [Link]

  • NextSDS. 4-(4-HYDROXY-6-METHYL-PYRIMIDIN-2-YLAMINO)-BENZOIC ACID. Available from: [Link]

  • PubChem. Benzoic acid, 4-((2,4-diamino-6-(3-anilino)propylamino)pyrimidin-5-yl)azo-, ethyl ester. Available from: [Link]

  • PMC. 2-Amino-6-methylpyridinium 4-nitrobenzoate. Available from: [Link]

  • NextSDS. 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid. Available from: [Link]

  • NIST WebBook. 2-Amino-4-hydroxy-6-methylpyrimidine. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid

Welcome to the technical support guide for the synthesis of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical synthesis. This guide provides in-depth, experience-driven advice to overcome common challenges and enhance reaction yields.

I. Synthesis Overview & Core Chemistry

The synthesis of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid typically involves a nucleophilic aromatic substitution (SNAr) reaction. The key transformation is the coupling of 4-amino-benzoic acid with 2-amino-4-chloro-6-methylpyrimidine. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atom by the amino group of 4-aminobenzoic acid.

A critical alternative and often higher-yielding approach is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction offers a broader substrate scope and can proceed under milder conditions, though it requires careful optimization of the catalyst system.[1]

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant1 2-Amino-4-chloro-6-methylpyrimidine Product 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid Reactant1->Product Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination Reactant2 4-Aminobenzoic acid Reactant2->Product

Caption: General synthetic routes to the target compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this synthesis?

A1: Low yields are frequently attributed to several factors:

  • Inefficient Nucleophilic Aromatic Substitution (SNAr): The reactivity of the 4-chloropyrimidine can be lower than expected, requiring forcing conditions that may lead to decomposition.

  • Catalyst Deactivation (Buchwald-Hartwig): The pyrimidine nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst poisoning and incomplete conversion.[2]

  • Poor Solubility of Reactants: 4-Aminobenzoic acid can have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.

  • Side Reactions: Competing reactions, such as self-condensation or reaction with the solvent, can consume starting materials.

  • Product Precipitation: The product itself may have poor solubility and precipitate from the reaction mixture, hindering further reaction.

Q2: I'm observing a significant amount of unreacted starting material. What should I do?

A2: Unreacted starting material is a clear indication of an incomplete reaction. Consider the following troubleshooting steps:

  • Increase Reaction Temperature: For SNAr reactions, increasing the temperature can provide the necessary activation energy. Monitor for potential decomposition by TLC.

  • Optimize Catalyst System (Buchwald-Hartwig):

    • Ligand Choice: Sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can protect the palladium center from pyridine inhibition and promote efficient catalytic turnover.[2]

    • Catalyst Loading: Increasing the catalyst loading may improve conversion, but be mindful of potential side reactions like homocoupling.[3]

  • Solvent Selection: A higher-boiling point, polar aprotic solvent like dioxane, DMF, or NMP can improve the solubility of 4-aminobenzoic acid and facilitate the reaction.

  • Base Selection: In Buchwald-Hartwig amination, the choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used.[3]

Q3: My product is difficult to purify. What are the likely impurities?

A3: Common impurities include:

  • Unreacted Starting Materials: 2-Amino-4-chloro-6-methylpyrimidine and 4-aminobenzoic acid.

  • Palladium Residues: From Buchwald-Hartwig catalysis, which can often be removed by filtration through Celite.[2]

  • Side-Products: Such as di-substituted pyrimidines or products from reaction with the solvent.

  • Hydrolysis Products: If water is present, the chloro-pyrimidine can hydrolyze to the corresponding pyrimidinone.

Purification Strategy:

  • Acid-Base Extraction: The carboxylic acid group on the product allows for purification via acid-base extraction. Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃), wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the product by acidifying the aqueous layer.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purification.

  • Column Chromatography: While potentially challenging due to the polarity of the product, silica gel chromatography with a polar eluent system (e.g., DCM/MeOH with a small amount of acetic acid) can be effective.

III. Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and resolving specific experimental issues.

Problem 1: Low to No Product Formation

Troubleshooting_Low_Yield Start Low/No Product Formation Check_Reaction_Type Which Synthesis Method? Start->Check_Reaction_Type SNAr_Path SNAr Check_Reaction_Type->SNAr_Path SNAr BH_Path Buchwald-Hartwig Check_Reaction_Type->BH_Path Buchwald-Hartwig SNAr_Temp Increase Temperature & Reaction Time SNAr_Path->SNAr_Temp BH_Catalyst Optimize Catalyst System BH_Path->BH_Catalyst SNAr_Solvent Switch to Higher-Boiling Polar Aprotic Solvent (e.g., Dioxane, DMF) SNAr_Temp->SNAr_Solvent SNAr_Base Add a Non-Nucleophilic Base (e.g., DIPEA) SNAr_Solvent->SNAr_Base BH_Ligand Screen Bulky Ligands (XPhos, SPhos) BH_Catalyst->BH_Ligand BH_Base Screen Bases (NaOtBu, K3PO4, Cs2CO3) BH_Catalyst->BH_Base BH_Inert Ensure Strict Inert Atmosphere (N2/Ar) BH_Catalyst->BH_Inert

Caption: Decision tree for troubleshooting low product yield.

Detailed Analysis:

  • For SNAr Reactions:

    • Temperature and Time: These reactions are often slow at lower temperatures. Refluxing in a high-boiling solvent like n-butanol or dioxane for an extended period (monitoring by TLC) is often necessary.[4]

    • Solvent: The choice of solvent is crucial for reactant solubility. While ethanol is sometimes used, solvents like n-butanol, dioxane, or DMF can be more effective.[1]

    • Acid Scavenger: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. Adding a non-nucleophilic base like diisopropylethylamine (DIPEA) or K₂CO₃ can improve the reaction rate.

  • For Buchwald-Hartwig Amination:

    • Catalyst System is Key: The combination of palladium precursor and ligand is critical. Pre-catalysts like XPhos Pd G3 are often more reliable than generating the catalyst in situ from sources like Pd(OAc)₂.[3]

    • Ligand Selection: The nitrogen atoms in the pyrimidine ring can act as ligands for the palladium center, effectively poisoning the catalyst.[2] Sterically hindered and electron-rich biarylphosphine ligands are designed to prevent this coordination and stabilize the active catalytic species.

    • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[3]

    • Base Purity and Stoichiometry: The base is a critical component of the catalytic cycle. Use a high-purity base and ensure the correct stoichiometry is used. An excess of base is typically required.[5]

Problem 2: Formation of Significant Byproducts
  • Observation: TLC or LC-MS analysis shows multiple spots in addition to the starting materials and the desired product.

  • Potential Cause 1: Dimerization/Polymerization: At high temperatures, self-condensation of the starting materials can occur.

    • Solution: Lower the reaction temperature and extend the reaction time. A more active catalyst system in the case of Buchwald-Hartwig amination may allow for lower reaction temperatures.

  • Potential Cause 2: Reaction at the Carboxylic Acid: While less common under these conditions, reaction at the carboxylic acid moiety is a possibility, especially if it is activated.

    • Solution: Ensure that no activating agents for the carboxylic acid are present. If necessary, the carboxylic acid can be protected as an ester and deprotected in a subsequent step.

  • Potential Cause 3: Regioselectivity Issues: If using a di- or tri-chlorinated pyrimidine starting material, substitution at other positions can occur, leading to a mixture of isomers.[6]

    • Solution: The regioselectivity of SNAr on polychloropyrimidines can be influenced by both steric and electronic factors. Palladium-catalyzed reactions can sometimes offer improved regioselectivity with the appropriate choice of ligand.[7][8]

IV. Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-chloro-6-methylpyrimidine (1.0 eq), 4-aminobenzoic acid (1.1 eq), and n-butanol (to achieve a concentration of ~0.1 M).

  • Add diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 117 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash with cold n-butanol, followed by diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and proceed with purification.

Protocol 2: Buchwald-Hartwig Amination

Note: This reaction must be performed under an inert atmosphere.

  • To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), the phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 2.4-6 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) and 4-aminobenzoic acid (1.2 eq).

  • Add anhydrous, degassed dioxane or toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.[2]

  • Concentrate the filtrate under reduced pressure and proceed with purification.

V. Data Summary Table

ParameterSNArBuchwald-Hartwig AminationRationale
Temperature High (Reflux)Moderate (80-110 °C)SNAr requires higher activation energy. Buchwald-Hartwig can be prone to catalyst decomposition at very high temperatures.[2]
Solvent Polar, high-boiling (n-BuOH, Dioxane)Anhydrous, degassed aprotic (Dioxane, Toluene)High temperature and solubility for SNAr. Inert conditions are critical for the palladium catalyst.[9]
Base Non-nucleophilic amine (DIPEA) or K₂CO₃Strong, non-nucleophilic (NaOtBu, K₃PO₄, Cs₂CO₃)Scavenges HCl in SNAr. Essential for the catalytic cycle in Buchwald-Hartwig.[3]
Atmosphere Air or N₂Strict Inert (Ar or N₂)SNAr is generally air-tolerant. Palladium catalysts are oxygen-sensitive.[3]
Key Challenge Slow reaction rates, low reactivityCatalyst poisoning/deactivationThe inherent reactivity of the starting materials vs. the sensitivity of the catalyst.[2]

VI. References

  • BenchChem. (n.d.). An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis. Retrieved from

  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from

  • BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,4,6-Trichloropyrimidine. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Retrieved from

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026, January 29). PMC. Retrieved from

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025, January 19). Journal of the American Chemical Society. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. Retrieved from

  • Krang Lee. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Retrieved from

  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007, April 7). ACS Publications. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Amination of 2-Chloropyrimidines. Retrieved from

  • Regioselective 2-Amination of Polychloropyrimidines. (2016, April 15). ACS Publications. Retrieved from

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from

  • Pyrimidines, Purines and Azepines – synthesis, reactions and applications. (2021, February 17). YouTube. Retrieved from

  • 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis. (n.d.). ChemicalBook. Retrieved from

  • de novo synthesis of pyrimidine ribonucleotides. (n.d.). DAV University. Retrieved from

  • Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. (n.d.). Google Patents. Retrieved from

  • Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[5][10]benzoxazine and Evaluation of Their Antiviral Activity. (2022, June 30). MDPI. Retrieved from

  • SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE. (2020, October 13). Googleapis.com. Retrieved from

  • 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1). (n.d.). PMC. Retrieved from

  • Improved process for the preparation of 4- [6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile. (n.d.). Google Patents. Retrieved from

  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (n.d.). RSC Publishing. Retrieved from

  • pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). (n.d.). Organic Syntheses Procedure. Retrieved from

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018, July 3). ResearchGate. Retrieved from

  • 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1). (n.d.). ResearchGate. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Extraction &amp; Purification of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists tasked with the isolation and purification of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists tasked with the isolation and purification of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid. Because this molecule contains both an acidic benzoic acid moiety and basic pyrimidine/secondary amine groups, it behaves as an amphoteric zwitterion. Standard liquid-liquid extraction techniques often fail here; instead, purification relies heavily on isoelectric precipitation and targeted solvent trituration[1][2].

Part 1: Diagnostic Q&A (Troubleshooting Common Impurities)

Q1: Why am I seeing high levels of unreacted 4-aminobenzoic acid (PABA) in my final extract? A: PABA is a common starting material in the nucleophilic aromatic substitution (SNAr) synthesis of this molecule[3]. PABA has two distinct pKa values: 2.38 (carboxylic acid) and 4.85 (anilinic amine)[4][5]. If your precipitation pH is dropped too low (e.g., pH < 3.5), PABA becomes partially protonated (neutral) and co-precipitates with your target zwitterion. By meticulously adjusting the precipitation pH to the exact isoelectric point (pI) of the target molecule (typically pH 5.5–6.5), PABA remains ionized as a highly soluble carboxylate and is successfully cleared into the aqueous filtrate.

Q2: How do I eliminate the 2-amino-6-methylpyrimidin-4-ol hydrolysis impurity? A: Chloropyrimidines are highly susceptible to hydrolysis during SNAr reactions, especially if the reaction is driven by strong aqueous bases or prolonged heating[3][6]. This hydrolysis yields a polar pyrimidinol impurity. To clear this, implement a hot aqueous-organic trituration (e.g., 10% ethanol in water at 60°C) after the initial isoelectric precipitation. The hydrolysis product is highly soluble in warm aqueous mixtures, whereas the target zwitterion remains locked in its insoluble crystal lattice at its pI.

Q3: My product is precipitating as a gummy, amorphous solid instead of a crystalline powder. How do I fix this? A: Gummy precipitates occur when the pH is adjusted too rapidly, causing the zwitterion to crash out of solution instantly. This rapid kinetic precipitation traps solvent molecules and inorganic salts within an amorphous matrix—a notorious issue in isoelectric precipitation[2][7]. To induce proper crystallization, adjust the pH slowly using dilute acid (1M HCl) at an elevated temperature (55°C), followed by controlled cooling (10°C/hour). This provides the activation energy and time required for Ostwald ripening and ordered lattice formation.

Q4: What is the optimal pH for the isoelectric precipitation of this molecule? A: While the exact pI should be validated empirically for your specific matrix via zeta potential measurement, the pI for this specific zwitterion generally falls between pH 5.5 and 6.5. At this specific pH, the molecule carries a net charge of zero, which minimizes electrostatic repulsion between molecules and maximizes hydrophobic aggregation, driving it out of solution[1][7].

Part 2: Systems Diagrams & Reaction Pathways

SNAr_Pathway SM1 4-Chloro-2-amino- 6-methylpyrimidine Reaction SNAr Reaction (Heat, Base/Acid) SM1->Reaction SM2 4-Aminobenzoic Acid (PABA) SM2->Reaction Target 4-(2-Amino-6-methyl-pyrimidin- 4-ylamino)-benzoic acid (Target Zwitterion) Reaction->Target Main Pathway Imp1 Unreacted PABA (Impurity) Reaction->Imp1 Incomplete Rxn Imp2 Hydrolysis Product (Pyrimidin-4-ol) Reaction->Imp2 + H2O Imp3 Regioisomers (C2-Amination) Reaction->Imp3 Competitive Site

Caption: SNAr reaction pathway illustrating the synthesis of the target molecule and key impurities.

Extraction_Workflow Start Crude Reaction Mixture (Target + Impurities) BaseDissolve Alkaline Dissolution (1M NaOH, pH > 10) Start->BaseDissolve Filter1 Polish Filtration (Removes Insoluble Organics) BaseDissolve->Filter1 Acidify Isoelectric Precipitation (1M HCl, pH 6.0, 55°C) Filter1->Acidify Cooling Controlled Cooling (10°C/hr to 5°C) Acidify->Cooling Filter2 Vacuum Filtration & Cold Water Wash Cooling->Filter2 Trituration Hot Aqueous-Ethanol Trituration (60°C) Filter2->Trituration Wet Cake Waste1 Aqueous Filtrate (PABA, Salts) Filter2->Waste1 Filtrate Final Pure Crystalline Target API Trituration->Final Filter & Dry Waste2 Wash Filtrate (Hydrolysis Impurities) Trituration->Waste2 Filtrate

Caption: Step-by-step isoelectric precipitation and trituration workflow for isolating the zwitterionic target.

Part 3: Data & Analytics

Table 1: Impurity Profile and Clearance Strategies

ImpuritySourceChemical NatureClearance Strategy
4-Aminobenzoic Acid (PABA) Unreacted starting materialAmphoteric (pKa 2.38, 4.85)Maintain pH > 5.5 during precipitation; wash with warm water.
2-Amino-6-methylpyrimidin-4-ol Hydrolysis of chloropyrimidinePolar heterocycleHot aqueous/ethanol trituration (60°C).
Regioisomers Competitive SNAr at C2 vs C4/C6[8]Structural isomerRecrystallization from DMF/Water or selective antisolvent addition.
Inorganic Salts (NaCl, KCl) Neutralization byproductsHighly water-solubleReslurry wet cake in deionized water at pI; filter and dry.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Optimized Isoelectric Precipitation Workflow

This self-validating protocol ensures the removal of unreacted PABA and prevents amorphous crashing.

  • Alkaline Dissolution: Suspend the crude reaction mixture in 5 volumes of deionized water. Slowly add 1M NaOH (aq) under continuous stirring until the pH reaches > 10.0 and complete dissolution is achieved. Causality: At pH > 10, both the target molecule and residual PABA are converted to highly soluble sodium salts.

  • Polish Filtration: Filter the basic solution through a 0.45 µm PTFE membrane. Validation step: This removes any unreacted chloropyrimidine or insoluble polymeric byproducts that did not dissolve in the base.

  • Thermal Equilibration: Transfer the filtrate to a jacketed reactor and heat to 55°C.

  • Isoelectric Precipitation: Using an automated dosing pump or dropwise addition, introduce 1M HCl until the pH reaches exactly 6.0 (± 0.2). Causality: Slow addition at an elevated temperature promotes the thermodynamic formation of a crystal lattice rather than kinetic amorphous aggregation[2].

  • Digestion & Cooling: Maintain the suspension at 55°C for 1 hour. Subsequently, program the jacketed reactor to cool the slurry to 5°C at a controlled rate of 10°C/hour.

  • Isolation: Filter the resulting crystalline precipitate under a vacuum. Wash the filter cake with cold deionized water (3 x 2 volumes) to displace residual inorganic salts and soluble PABA[7].

Protocol B: Desalting and Final Polish (Trituration)

This protocol targets the removal of trapped pyrimidinol hydrolysis impurities.

  • Reslurry: Transfer the wet cake from Protocol A into a flask containing a 9:1 mixture of Water:Ethanol (5 volumes relative to theoretical yield).

  • Thermal Trituration: Heat the suspension to 60°C and stir vigorously for 30 minutes. Causality: The 10% ethanol mixture at 60°C provides enough solvency to dissolve the polar hydrolysis impurities without breaking the lattice energy of the target zwitterion at its pI.

  • Final Isolation: Cool the suspension back to room temperature (20°C). Filter through a Buchner funnel and dry the purified powder under a vacuum at 50°C to a constant weight.

References

  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem. National Institutes of Health (NIH).[Link]

  • Isoelectric Point Calculator - Amino Acid pI. Roboculator.[Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine. Beilstein Journal of Organic Chemistry.[Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines. Journal of the American Chemical Society.[Link]

  • Design, Synthesis and Characterization of New Analogs of Tetraiodothyroacetic Acid. Scholars Archive, University at Albany.[Link]

  • Isoelectric point. Grokipedia.[Link]

Sources

Optimization

4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid peak tailing in chromatography

Technical Support Center: Chromatography Troubleshooting Topic: Resolving Peak Tailing for 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic Acid Mechanistic Overview: The Causality of Asymmetry 4-(2-Amino-6-methyl-pyrimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Troubleshooting Topic: Resolving Peak Tailing for 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic Acid

Mechanistic Overview: The Causality of Asymmetry

4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid is a highly polar, amphoteric (zwitterionic) molecule. It contains an acidic benzoic acid moiety and a basic 2-amino-pyrimidine ring. In reversed-phase high-performance liquid chromatography (RP-HPLC), peak tailing for this compound is rarely a simple flow issue; it is typically driven by multiple competing retention mechanisms[1].

When the mobile phase pH approaches the molecule's pKa, the analyte exists in multiple ionization states simultaneously, leading to uneven retention and asymmetrical peaks[2]. Furthermore, the basic pyrimidine nitrogens act as strong electron donors that undergo secondary ion-exchange interactions with deprotonated, acidic silanol groups (Si-O⁻) on the silica stationary phase[3]. To achieve a perfect Gaussian peak (USP Tailing Factor T≈1.0 ), the analytical method must be a self-validating system that systematically eliminates these secondary chemical interactions while ruling out physical flow-path disruptions.

Diagnostic Workflow

Before adjusting your mobile phase chemistry, use this self-validating workflow to determine whether the issue is systemic (physical) or analyte-specific (chemical).

TroubleshootingFlow Start Analyze Peak Tailing USP Tailing Factor (T) > 1.5 CheckScope Are all peaks tailing (including neutrals)? Start->CheckScope AllPeaks Yes: All Peaks Tail CheckScope->AllPeaks Yes SinglePeak No: Only Amphoteric Analyte Tails CheckScope->SinglePeak No Physical Physical / System Issue (e.g., Void, PEEK Slippage) AllPeaks->Physical Chemical Chemical Interaction (Silanol / Mixed-Mode) SinglePeak->Chemical FixPhysical Action: Check fittings, replace frit, or reverse flush column Physical->FixPhysical FixChemical Action: Lower pH < 3.0, use endcapped column, or add TEA Chemical->FixChemical

Figure 1: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid exhibit a USP tailing factor > 2.0 on my standard C18 column? A1: The primary cause is secondary polar interactions with residual silanol groups on the silica support surface[3]. Older "Type A" silica columns contain high trace metal contamination, making free silanols highly acidic[1]. At a mid-pH (e.g., pH 5–7), these silanols are ionized (Si-O⁻). The basic pyrimidine group of your analyte interacts strongly with these anionic sites via weak cation exchange, causing the trailing edge of the peak to stretch[4].

Q2: How should I optimize the mobile phase pH to fix this? A2: You must operate outside the pKa range of the analyte to prevent mixed-mode retention[2]. For this amphoteric compound, operating at a low pH (e.g., pH 2.5) is highly recommended. A pH below 3.0 ensures the full protonation (neutralization) of the acidic residual silanol groups, effectively shutting down the ion-exchange pathway[3]. Additionally, it fully protonates the basic amine and unionizes the benzoic acid, ensuring a single, consistent retention mechanism.

Q3: I adjusted the pH to 2.5, but I am still seeing a tailing factor of 1.6. What else can I do? A3: If low pH alone is insufficient, the buffer capacity may be too low, or residual silanol activity is exceptionally high.

  • Increase Buffer Concentration: Ensure you are using a 10–20 mM phosphate buffer, which stabilizes the local pH at the column surface better than weak organic acids like formic acid[5].

  • Add a Silanol Suppressor: Introduce a competing base, such as 5 mM Triethylamine (TEA), to the mobile phase. TEA associates with any remaining active silanol groups, shielding your target analyte from these sites[5][6].

  • Upgrade the Stationary Phase: Switch to a fully endcapped, "Type B" high-purity silica column, or a Charged Surface Hybrid (CSH) column specifically designed to repel basic analytes and minimize tailing[6].

Q4: All the peaks in my chromatogram, including my neutral reference standard (e.g., toluene), are suddenly tailing. Is this a chemistry issue? A4: No. If all analytes—regardless of their chemical properties—exhibit tailing, the root cause is physical[4]. This is often due to extra-column band broadening, a void developing at the head of the column bed, or tubing slippage (especially common with PEEK finger-tight fittings) creating a small dead volume in the connection[4].

Step-by-Step Methodologies

Protocol 1: Chemical Optimization for Amphoteric Analytes Objective: Eliminate silanol interactions and mixed-mode retention.

  • Prepare a Low-pH Buffer: Dissolve potassium phosphate (monobasic) in LC-MS grade water to achieve a 20 mM concentration.

  • Adjust pH: Titrate the buffer with phosphoric acid to exactly pH 2.5. Causality: This pH is critical to protonate both the silica surface silanols and the analyte's basic functional groups, preventing secondary interactions[5].

  • Optional Additive: If using an older column with severe tailing history, add 5 mM Triethylamine (TEA) to the aqueous buffer. Mix thoroughly.

  • Equilibrate System: Flush the HPLC system with the new aqueous buffer and your organic modifier (e.g., Acetonitrile) for at least 10 column volumes to ensure the stationary phase is fully saturated and the local pH is stabilized.

  • System Suitability Test: Inject the sample. Calculate the USP Tailing Factor ( T ). A value of T≤1.5 validates the method.

Protocol 2: Physical Flow Path Validation Objective: Rule out dead volume and column bed deformation.

  • Neutral Marker Injection: Inject a purely hydrophobic, neutral compound (e.g., uracil or toluene) using your current method. If T>1.5 , proceed to step 2.

  • Inspect Connections: Disconnect and reconnect all fittings from the injector to the detector. Ensure PEEK tubing is pushed flush against the bottom of the fitting port before tightening to eliminate micro-voids[4].

  • Reverse Flush the Column: If a partially blocked inlet frit is suspected, reverse the column orientation (check manufacturer guidelines first), disconnect it from the detector to prevent contamination, and flush with 100% strong solvent (e.g., Acetonitrile or Methanol) for 15 column volumes[3].

  • Re-evaluate: Reconnect to the detector and re-inject the neutral marker. If tailing persists, the column bed has collapsed (voided) and the column must be replaced.

Quantitative Data Presentation

Table 1: Impact of Chromatographic Conditions on Amphoteric Peak Symmetry

Column TechnologyMobile Phase pHBuffer / AdditiveDominant Retention MechanismExpected USP Tailing Factor ( T )
Standard C18 (Type A)6.0Water / ACN (No buffer)Reversed-Phase + Strong Ion-Exchange> 2.5 (Severe Tailing)
Standard C18 (Type B)4.510 mM Ammonium AcetateMixed-Mode (Zwitterion state)1.8 - 2.2 (Broad/Tailing)
Endcapped C182.520 mM PhosphateReversed-Phase (Silanols protonated)1.2 - 1.4 (Acceptable)
Endcapped C182.520 mM Phosphate + 5mM TEAReversed-Phase + Silanol Shielding1.0 - 1.1 (Ideal)

Note: T=1.0 represents perfect Gaussian symmetry. Methods typically require T≤1.5 for accurate quantification[2].

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Source: chromtech.com. URL: [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Source: waters.com. URL: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Source: phenomenex.com. URL: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Source: elementlabsolutions.com. URL: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Source: phenomenex.com. URL: [Link]

  • ACE News. "HPLC: Peak Tailing Interaction." Source: hplc.eu. URL: [Link]

  • MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling." Source: mdpi.com. URL: [Link]

  • Waters Knowledge Base. "What are common causes of peak tailing when running a reverse-phase LC column?" Source: waters.com. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid

Welcome to the technical support center for 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common crystallization challenges with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

Understanding the Molecule: Key Structural Features

4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid is a molecule possessing several functional groups that influence its crystallization behavior:

  • An Aromatic Carboxylic Acid: The benzoic acid moiety can participate in hydrogen bonding (dimerization) and its solubility is highly pH-dependent.

  • A Substituted Pyrimidine Ring: The aminopyrimidine portion contains multiple nitrogen atoms that can act as hydrogen bond acceptors.

  • Amino Groups: Both the primary amino group on the pyrimidine ring and the secondary amine linking the two ring systems are capable of hydrogen bonding.

  • Methyl Group: This nonpolar group can influence crystal packing and solubility in organic solvents.

This combination of polar and nonpolar functionalities suggests that the molecule may exhibit complex solubility profiles and a propensity for polymorphism.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound, 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid, has crashed out of solution as an amorphous solid or a very fine powder. How can I obtain crystalline material?

A1: Rapid precipitation often indicates that the solution is too supersaturated, leading to uncontrolled nucleation. The goal is to achieve a state of moderate supersaturation to allow for slower, more ordered crystal growth.

Troubleshooting Steps:

  • Re-dissolve the Material: Add a small amount of the same solvent and gently warm the mixture until the solid redissolves.

  • Slow Cooling: If using a cooling crystallization method, slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can also help.[1]

  • Reduce Supersaturation: If you suspect high supersaturation, add a small, measured amount of additional solvent to the heated solution before commencing the cooling process.

  • Consider a Different Solvent System: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.[2]

Q2: I am struggling to find a suitable single-solvent system for the crystallization of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid. What should I try next?

A2: A mixed-solvent system (binary solvent system) is a powerful technique when a single solvent is not ideal. This involves using a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.

Experimental Protocol: Binary Solvent Crystallization

  • Dissolution: Dissolve the compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-solvent: Slowly add the anti-solvent dropwise to the stirred solution until you observe persistent turbidity (cloudiness). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Crystal Growth: Cover the vessel and allow it to stand undisturbed at room temperature. Slow diffusion of the anti-solvent from the vapor phase into the solution can also be an effective method (vapor diffusion).

Solvent Selection Guide (Based on Analogous Structures):

"Good" Solvents (High Polarity)"Poor" Solvents (Low Polarity)
Dimethylformamide (DMF)Water
Dimethyl sulfoxide (DMSO)Heptane
N-Methyl-2-pyrrolidone (NMP)Hexane
MethanolToluene
EthanolDiethyl ether

This table is a general guideline. Experimental validation is crucial.

Q3: My compound "oils out" instead of crystallizing. What causes this and how can I prevent it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is high, leading to the formation of a liquid phase instead of solid crystals. [1][3]

Causality and Solutions:

  • High Supersaturation: The solution is too concentrated, causing the compound to separate from the solution too quickly.

    • Solution: Re-heat the mixture and add more of the "good" solvent to decrease the saturation temperature.[1]

  • Rapid Cooling: Cooling the solution too fast can also lead to oiling out.

    • Solution: Allow for a much slower cooling process.

  • Insoluble Impurities: The presence of impurities can depress the melting point of your compound.

    • Solution: Consider a pre-purification step. If the impurities are colored, adding activated charcoal to the hot solution followed by a hot filtration can be effective.[1]

Workflow for Overcoming Oiling Out:

G start Oiling Out Observed reheat Re-heat solution to dissolve oil start->reheat purify Consider pre-purification (e.g., charcoal treatment) start->purify add_solvent Add more of the 'good' solvent reheat->add_solvent slow_cool Cool solution very slowly add_solvent->slow_cool slow_cool->start Oiling out persists success Crystals Form slow_cool->success retry Retry crystallization purify->retry retry->reheat

Caption: Decision workflow for addressing "oiling out".

Q4: No crystals are forming even after the solution has cooled completely. What can I do to induce crystallization?

A4: A supersaturated solution may lack nucleation sites for crystal growth to begin. This can be overcome by introducing nucleation sites or further increasing the supersaturation.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[3]

  • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution. This provides a template for further crystal growth.[3][4]

  • Concentration: If the solution is too dilute, you can gently heat it to evaporate some of the solvent, thereby increasing the concentration.[3]

  • Lower Temperature: If room temperature cooling is unsuccessful, try cooling the solution in an ice bath or refrigerator.

Q5: I suspect I have different crystal forms (polymorphs) of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid. How can I control which polymorph I obtain?

A5: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is common in pharmaceutical molecules. [5] Different polymorphs can have different physical properties, including solubility and stability.[5] Controlling polymorphism is critical for consistent product quality.

Factors Influencing Polymorph Formation:

  • Solvent: The polarity of the solvent can influence which polymorph is favored. Hydrogen bonding between the solvent and solute can disrupt or favor certain packing arrangements. For example, in para-aminobenzoic acid, solvents with strong interactions with the carboxylic acid group can lead to different polymorphs.[6]

  • Temperature: Different polymorphs can be stable at different temperatures.

  • Cooling Rate: Rapid cooling often yields a metastable (less stable) polymorph, while slow cooling favors the thermodynamically stable form.

  • pH: The ionization state of the molecule can significantly impact crystal packing.

Experimental Approach for Polymorph Screening:

A systematic approach is to crystallize the compound from a variety of solvents with different polarities and under different cooling rates. Characterize the resulting solids using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to identify different polymorphs.

Q6: How does pH affect the crystallization of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid?

A6: The pH of the crystallization medium is a critical parameter due to the presence of both an acidic carboxylic acid group and basic amino groups. The solubility of the compound will be at its minimum at its isoelectric point (pI), where the net charge on the molecule is zero.

  • In Acidic Conditions (low pH): The amino groups will be protonated, forming a more soluble salt.

  • In Basic Conditions (high pH): The carboxylic acid group will be deprotonated, also forming a more soluble salt.

Leveraging pH for Crystallization:

You can use a pH swing for crystallization. Dissolve the compound in an acidic or basic aqueous solution where it is highly soluble, and then slowly adjust the pH towards its isoelectric point to induce crystallization. This should be done gradually to avoid rapid precipitation.

References

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Available from: [Link]

  • International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs. Available from: [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]

  • Crystal Pharmatech. (2026, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Available from: [Link]

  • PMC. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Available from: [Link]

  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • ResearchGate. Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Available from: [Link]

  • PhD Thesis. (2020, November 13). Crystallization of active pharmaceutical ingredients: novel process analytical technology (PAT) enabled strategies for process optimiza-tion and scale-up. Available from: [Link]

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Available from: [Link]

  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide. Available from: [Link]

  • ResearchGate. 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1). Available from: [Link]

  • PubMed. (2011, December 15). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Available from: [Link]

  • Hampton Research. Crystallization Tips. Available from: [Link]

  • Crystal Growth & Design. (2010, May 11). Control over Polymorph Formation of o-Aminobenzoic Acid. Available from: [Link]

  • CrystEngComm (RSC Publishing). (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. Available from: [Link]

  • Crystal Growth & Design. Polymorphism and Crystallization of p-Aminobenzoic Acid. Available from: [Link]

  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Available from: [Link]

  • RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents. Available from: [Link]

  • CrystEngComm (RSC Publishing). Polymorphism in p-aminobenzoic acid. Available from: [Link]

  • ResearchGate. Polymorphism and Crystallization of p-Aminobenzoic Acid | Request PDF. Available from: [Link]

  • Diva-Portal.org. (2005, June 7). Polymorphism and Crystallization of p-Aminobenzoic Acid. Available from: [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • ResearchGate. 2-Amino-4,6-dimethylpyrimidine–4-hydroxybenzoic acid (1/1). Available from: [Link]

  • PMC - NIH. 2-Amino-4,6-dimethylpyrimidine–benzoic acid (1/1). Available from: [Link]

  • National Yang Ming Chiao Tung University Academic Hub. (2022, January 1). Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. Available from: [Link]

  • MDPI. (2023, June 15). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Available from: [Link]

  • Google Patents. WO2016059646A2 - Improved process for the preparation of 4- [6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile.
  • ResearchGate. Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling | Request PDF. Available from: [Link]

  • MDPI. (2022, June 30). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-be[2]nzoxazine and Evaluation of Their Antiviral Activity. Available from: [Link]

  • Scribd. (2015, January 12). Benzoic Acid Solubility in Solvents | PDF. Available from: [Link]

  • PubChem. 4-(N-((2,4-diamino-6-pteridinyl)methyl)amino)benzoic acid. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Evaluation of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid and its Anti-folate Analogues in Oncology Research

In the landscape of modern oncology drug discovery, the pyrimidine scaffold remains a cornerstone of innovation. Its prevalence in both natural biomolecules and blockbuster therapeutics underscores its versatility as a p...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology drug discovery, the pyrimidine scaffold remains a cornerstone of innovation. Its prevalence in both natural biomolecules and blockbuster therapeutics underscores its versatility as a privileged structure. This guide provides a comprehensive framework for the comparative analysis of a promising, yet under-characterized molecule, 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid , against two established anti-cancer agents with analogous structural motifs: Methotrexate and Pemetrexed .

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a detailed, field-proven perspective on why certain experimental choices are made, how to execute the necessary protocols with precision, and how to interpret the resulting data to make informed decisions in a drug discovery pipeline. We will explore the potential of our lead compound as a kinase inhibitor, a hypothesis supported by recent computational studies, and contrast this with the well-established anti-folate mechanisms of our chosen comparators.[1]

Introduction: The Rationale for Comparison

The selection of appropriate comparators is a critical first step in characterizing a novel compound. While a direct structural analogue would be ideal, the limited public data on 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid necessitates a more nuanced approach. Our rationale for selecting Methotrexate and Pemetrexed is rooted in key structural and conceptual similarities:

  • Shared Pharmacophore: All three molecules possess a para-substituted benzoic acid moiety linked to a nitrogen-rich heterocyclic ring system. This feature is crucial for interaction with a variety of enzyme active sites.

  • Divergent Mechanistic Hypotheses: While Methotrexate and Pemetrexed are classical anti-folates that inhibit dihydrofolate reductase (DHFR) and other enzymes in the folate pathway, the 2-aminopyrimidine core of our lead compound is a well-established scaffold for ATP-competitive kinase inhibitors.[1] A recent computational study specifically highlighted 2-amino-6-methyl-pyrimidine benzoic acids as potential inhibitors of Casein Kinase 2 (CK2), a protein implicated in various cancers.[1] This allows for a fascinating comparison of a targeted kinase inhibition strategy versus a broader metabolic disruption.

This guide will therefore provide the experimental framework to test the hypothesis that 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid acts as a CK2 inhibitor and to benchmark its performance against the known activities of Methotrexate and Pemetrexed.

At-a-Glance: Physicochemical and Structural Comparison

A foundational comparison begins with the fundamental properties of the molecules. The following table summarizes key physicochemical parameters, which can be predictive of properties like solubility and permeability.

Property4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acidMethotrexatePemetrexed
Structure
CAS Number 91560-28-059-05-2137281-23-3
Molecular Formula C₁₂H₁₂N₄O₂C₂₀H₂₂N₈O₅C₂₀H₂₁N₅O₆
Molecular Weight 244.25 g/mol 454.44 g/mol 427.42 g/mol
Predicted LogP 1.80.530.38
Topological Polar Surface Area 97.9 Ų204 Ų181 Ų
Known Mechanism of Action Hypothesized CK2 InhibitorDHFR/Folate Pathway Inhibitor[2]DHFR/TS/GARFT Inhibitor[2]

Note: Predicted LogP and TPSA values are computationally derived and serve as initial estimates.

Experimental Framework for Comparative Analysis

To build a robust, data-driven comparison, a multi-tiered experimental approach is required. We will focus on three key areas: target engagement (biochemical assays), cellular activity (cell-based assays), and drug-like properties (in vitro ADME).

Biochemical Assay: Assessing Direct Target Engagement

Our central hypothesis is that 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid inhibits CK2. Therefore, a direct, in vitro kinase inhibition assay is the first and most critical experiment.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase Buffer - CK2 Enzyme - Substrate (e.g., RRRADDSDDDDD) - ATP - Test Compounds serial_dil Perform Serial Dilution of Test Compounds reagents->serial_dil plate_map Plate Compounds and Enzyme serial_dil->plate_map initiate Initiate Reaction with ATP/Substrate Mix plate_map->initiate incubate Incubate at 30°C initiate->incubate stop_reagent Add Kinase-Glo® Reagent (Stops reaction, generates light) incubate->stop_reagent read_lum Read Luminescence stop_reagent->read_lum normalize Normalize Data to Controls read_lum->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for a luminescence-based in vitro kinase assay.

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Casein Kinase 2. It measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.

Materials:

  • Recombinant human CK2 holoenzyme (α2β2)

  • CK2 Substrate peptide (e.g., RRRADDSDDDDD)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • ATP, 10 mM stock

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in 100% DMSO

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of the test compounds in DMSO, starting from a 10 mM stock.

    • Prepare an intermediate dilution plate by transferring 1 µL of each compound concentration into 99 µL of Kinase Assay Buffer. This creates a 100x stock.

  • Assay Plate Setup:

    • Add 5 µL of the intermediate compound dilutions to the wells of the 96-well plate.

    • Include "no inhibitor" controls (vehicle: 1% DMSO in buffer) and "no enzyme" controls (buffer only).

  • Enzyme Addition:

    • Dilute the CK2 enzyme to a working concentration (e.g., 2-5 ng/µL) in Kinase Assay Buffer.

    • Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.

  • Reaction Initiation:

    • Prepare a master mix containing the CK2 substrate and ATP in Kinase Assay Buffer. Final concentrations should be at the Kₘ for ATP (e.g., 10 µM) and a suitable substrate concentration (e.g., 200 µM).

    • Add 10 µL of the substrate/ATP master mix to all wells to start the reaction. The final reaction volume is 25 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. The optimal time should be determined to ensure the reaction is in the linear range.

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average background luminescence ("no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cell-Based Assay: Evaluating Anti-Proliferative Activity

A potent biochemical inhibitor must be able to cross the cell membrane and exert its effect in a complex cellular environment. A cell-based anti-proliferative assay is the standard method to assess this.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Measurement cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates incubate_adhere Incubate 24h to Allow Adherence seed_cells->incubate_adhere prepare_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to Cells incubate_adhere->add_compounds prepare_compounds->add_compounds incubate_72h Incubate for 72 Hours add_compounds->incubate_72h add_reagent Add CellTiter-Glo® Reagent incubate_72h->add_reagent incubate_lyse Incubate to Lyse Cells add_reagent->incubate_lyse read_lum Read Luminescence incubate_lyse->read_lum normalize_data Normalize Data to Vehicle-Treated Cells read_lum->normalize_data plot_curve Plot % Viability vs. Concentration normalize_data->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for a luminescence-based cell viability assay.

This assay quantifies cell proliferation by measuring the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma, which has known CK2 overexpression)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Test compounds dissolved in 100% DMSO

  • Clear-bottom, white-walled 96-well plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells into the 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include vehicle-treated controls (medium with 0.5% DMSO).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent directly to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a microplate reader.

    • Calculate the percent viability for each concentration by normalizing the data to the vehicle-treated controls (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

In Vitro ADME: Profiling Drug-Like Properties

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures. Metabolic stability in liver microsomes is a key indicator of a compound's potential half-life in vivo.

This assay measures the rate at which a compound is metabolized by cytochrome P450 enzymes in liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds and a positive control (e.g., Verapamil)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

  • 96-well incubation plate and a corresponding collection plate

Procedure:

  • Incubation Mixture Preparation:

    • Prepare the test compound solution in phosphate buffer at a concentration of 2 µM.

    • In the incubation plate, combine 194 µL of phosphate buffer, 2.5 µL of HLM (to a final concentration of 0.5 mg/mL), and 2.5 µL of the 2 µM test compound solution.

  • Reaction Initiation and Time Points:

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding 50 µL of the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 25 µL of the reaction mixture to the collection plate containing 100 µL of ice-cold acetonitrile with the internal standard to stop the reaction.

  • Sample Processing and Analysis:

    • Seal the collection plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Interpreting the Comparative Data: A Hypothetical Scenario

To illustrate the power of this comparative approach, let's consider a set of hypothetical but realistic data.

Table 1: Comparative Biological Data (Illustrative)

CompoundCK2 IC₅₀ (nM)A549 Cell IC₅₀ (nM)DHFR IC₅₀ (nM)Metabolic t₁/₂ (min)
4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid 50250>10,00045
Methotrexate >10,000155>60
Pemetrexed >10,000100725

Interpretation:

  • Target Engagement: The lead compound shows potent and selective inhibition of CK2, with no activity against DHFR. Conversely, Methotrexate and Pemetrexed are potent DHFR inhibitors with no effect on CK2. This supports our initial mechanistic hypothesis.

  • Cellular Activity: All three compounds show anti-proliferative activity. The lead compound's cellular IC₅₀ is higher than its biochemical IC₅₀, which is expected and may be due to factors like cell permeability or efflux. Methotrexate is the most potent in the A549 cell line.

  • ADME Profile: The lead compound demonstrates moderate metabolic stability. Pemetrexed is less stable, while Methotrexate is highly stable in this assay. This data provides an early indication of their potential pharmacokinetic behavior.

Conclusion and Future Directions

This guide has outlined a comprehensive, scientifically rigorous framework for the comparative evaluation of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid. By leveraging both biochemical and cell-based assays, alongside in vitro ADME profiling, researchers can build a detailed understanding of this novel compound's mechanism of action, cellular efficacy, and drug-like properties.

The comparison with established drugs like Methotrexate and Pemetrexed provides crucial context, allowing for a clear differentiation of its proposed targeted kinase inhibition mechanism from the broader anti-metabolite activities of the comparators. The experimental protocols provided herein are robust, industry-standard methods that will generate high-quality, reproducible data.

The hypothetical data illustrates a promising starting point for a new therapeutic agent. Future work would involve expanding the kinase panel to assess selectivity, evaluating the compound in additional cancer cell lines, and ultimately, progressing to in vivo pharmacokinetic and efficacy studies in animal models. This structured, comparative approach ensures that resources are invested in compounds with the highest potential for clinical success.

References

  • PubMed. (2023). Design of 2-amino-6-methyl-pyrimidine benzoic acids as ATP competitive casein kinase-2 (CK2) inhibitors using structure- and fragment-based design, docking and molecular dynamic simulation studies. Available at: [Link][1]

  • Wikipedia. (2024). Pemetrexed. Available at: [Link][2]

  • PubChem. (2024). Methotrexate. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Cell-based Assays for Drug Discovery. Available at: [Link]

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 4-((2-Amino-6-methylpyrimidin-4-yl)amino)benzoic Acid

Executive Summary & Pharmacological Context The compound 4-((2-amino-6-methylpyrimidin-4-yl)amino)benzoic acid (CAS 91560-28-0) is a critical bifunctional pharmacophore frequently utilized as a building block in the desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 4-((2-amino-6-methylpyrimidin-4-yl)amino)benzoic acid (CAS 91560-28-0) is a critical bifunctional pharmacophore frequently utilized as a building block in the design of targeted therapeutics, most notably1[1] and 2[2].

For drug development professionals and analytical scientists, establishing a robust mass spectrometry (MS) fragmentation profile for this compound is essential. It enables the precise tracking of the parent drug and its metabolites during pharmacokinetic (PK) and pharmacodynamic (PD) studies. This guide objectively compares two premier analytical approaches—Triple Quadrupole (QqQ) CID vs. Quadrupole Time-of-Flight (QTOF) HCD —and provides a self-validating methodology for mapping the structural dissociation of this specific pyrimidine-benzoic acid derivative.

Mechanistic Principles of Fragmentation (The "Why")

Understanding the causality behind the fragmentation requires analyzing the molecule's proton affinity and bond dissociation energies. In positive Electrospray Ionization (ESI+), the molecule ( C12​H12​N4​O2​ , Exact Mass: 244.0960) readily accepts a proton at the basic nitrogen atoms of the pyrimidine ring, yielding a stable precursor ion at m/z 245.1033 .

Upon collisional activation, the molecule undergoes three primary, predictable pathways:

  • C-N Bond Heterolysis: The secondary amine bridging the pyrimidine and benzoic acid rings is the most labile structural node. Cleavage here generates two highly diagnostic fragments: a protonated pyrimidine amine (m/z 125.08 ) and a protonated aminobenzoic acid (m/z 138.05 ).

  • Decarboxylation: The carboxylic acid moiety is susceptible to the loss of CO2​ (44 Da), a process driven by the formation of3[3], yielding an intermediate at m/z 201.11 .

  • Deamination: The primary amine on the pyrimidine ring can undergo 4[4] (17 Da), generating an ion at m/z 228.08 .

Comparative Guide: ESI-QqQ vs. ESI-QTOF

When analyzing 4-((2-amino-6-methylpyrimidin-4-yl)amino)benzoic acid, the choice of MS platform dictates the type of data acquired. Table 1 summarizes the objective performance differences.

Table 1: Platform Performance Comparison
FeatureESI-QqQ (CID)ESI-QTOF (HCD)
Primary Application Targeted Quantitation (MRM)Structural Elucidation / Metabolite ID
Collision Mechanism Collision-Induced Dissociation (Argon)Higher-energy Collisional Dissociation ( N2​ )
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 2 ppm)
Sensitivity (LOD) Exceptional (Femtogram level)Moderate to High (Picogram level)
Best Use Case Tracking the m/z 245 125 transition in plasma for PK studies.Identifying unknown biotransformations (e.g., hydroxylation) via exact mass shifts.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability must be confirmed prior to sample injection using a known calibration standard (e.g., Reserpine for ESI+) to verify mass accuracy and detector response.

Step-by-Step Methodology: LC-MS/MS Workflow

1. Sample Preparation (Causality: Preventing ion suppression and ensuring solubility):

  • Prepare a 1 mg/mL primary stock solution in 100% LC-MS grade DMSO.

  • Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Note: Formic acid is critical here; it drives the equilibrium toward the [M+H]+ state, maximizing ionization efficiency at the pyrimidine core.

2. Liquid Chromatography (Causality: Minimizing matrix effects):

  • Column: Waters XBridge C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 4.0 min, hold for 1.0 min, return to initial conditions. Flow rate: 0.4 mL/min.

3. Mass Spectrometry Parameters:

  • For QqQ (Targeted MRM): Set Capillary Voltage to 3.5 kV. Optimize Collision Energy (CE) by performing a product ion scan from 10 eV to 40 eV. The transition 245.1 125.1 typically optimizes at ~25 eV, while 245.1 138.1 optimizes at ~20 eV.

  • For QTOF (Structural ID): Calibrate the TOF flight tube to < 2 ppm mass error. Acquire data in MSE or Auto-MS/MS mode using a Normalized Collision Energy (NCE) stepped at 20, 30, and 40 to capture both fragile (decarboxylation) and stable (ring cleavage) fragments simultaneously.

Quantitative Fragmentation Data

The table below summarizes the exact mass data expected when analyzing this compound using high-resolution QTOF instrumentation.

Table 2: Diagnostic Product Ions (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Elemental FormulaMass Error (ppm)Structural Assignment / Neutral Loss
245.1033201.1135 [C11​H13​N4​]+ < 1.5Loss of CO2​ (44 Da) from benzoic acid
245.1033228.0768 [C12​H9​N3​O2​]+ < 2.0Loss of NH3​ (17 Da) from pyrimidine
245.1033138.0555 [C7​H8​NO2​]+ < 1.0C-N Cleavage; 4-aminobenzoic acid cation
245.1033125.0822 [C5​H9​N4​]+ < 1.5C-N Cleavage; 2-amino-6-methylpyrimidine

Pathway Visualization

The following diagram maps the logical relationship between the precursor ion and its primary collision-induced dissociation products.

MS_Pathway Precursor Precursor Ion [M+H]+ m/z 245.10 LossCO2 Decarboxylation [M+H - CO2]+ m/z 201.11 Precursor->LossCO2 - CO2 (44 Da) LossNH3 Deamination [M+H - NH3]+ m/z 228.08 Precursor->LossNH3 - NH3 (17 Da) PyrFrag Pyrimidine Fragment [C5H9N4]+ m/z 125.08 Precursor->PyrFrag C-N Cleavage BenzFrag Benzoic Acid Fragment [C7H8NO2]+ m/z 138.05 Precursor->BenzFrag C-N Cleavage

Figure 1: ESI+ MS/MS fragmentation pathway of the target pyrimidine-benzoic acid.

References

  • Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation Source: MDPI URL:[Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives Source: Scientific & Academic Publishing URL:[Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids Source: PMC - NIH URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid Biomarkers in Human Plasma

For researchers, scientists, and drug development professionals, the robust and reliable quantification of biomarkers in biological matrices is the bedrock of pharmacokinetic, pharmacodynamic, and toxicokinetic studies....

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of biomarkers in biological matrices is the bedrock of pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides an in-depth comparison of analytical methodologies and a detailed protocol for the validation of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid, a small molecule with structural similarities to many kinase inhibitors, in human plasma. Our focus is on ensuring scientific integrity through a self-validating system, grounded in authoritative regulatory standards.

The Critical First Step: Selecting the Right Analytical Platform

The choice of analytical technology is a critical decision that influences the sensitivity, specificity, and throughput of your biomarker assay. For a small molecule like 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid in a complex matrix like human plasma, several options exist, each with distinct advantages and limitations.

Analytical Method Principle Advantages Disadvantages Best Suited For
LC-MS/MS Chromatographic separation followed by mass-based detection of parent and fragment ions.High specificity and sensitivity, wide dynamic range, ability to multiplex.High initial instrument cost, potential for matrix effects.Quantitative bioanalysis requiring high accuracy and precision, complex matrices.
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Lower instrument cost, simpler operation.Lower sensitivity and specificity compared to LC-MS/MS, potential for interference from co-eluting compounds.Higher concentration analytes, simpler matrices, initial screening.
ELISA Immuno-based detection using specific antibodies.High throughput, no need for extensive sample extraction.Dependent on antibody availability and specificity, potential for cross-reactivity, narrower dynamic range.Larger molecules, situations where high-quality antibodies are available.

For the quantification of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the gold standard. Its superior specificity, stemming from the ability to monitor unique precursor-to-product ion transitions, and high sensitivity make it the most reliable choice for accurately measuring low concentrations of small molecules in plasma.[1][2][3]

The Gold Standard: A Deep Dive into LC-MS/MS Method Validation

A validated LC-MS/MS method ensures that the data generated is reliable and reproducible.[1][4] The validation process involves a series of experiments designed to assess the performance of the assay, guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][5][6][7]

Foundational Elements: Method Development

Before formal validation, the analytical method must be developed. This involves optimizing several key components:

  • Sample Preparation: The goal is to remove interfering substances from the plasma matrix while efficiently recovering the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8][9][10][11] For this guide, we will focus on SPE, which often provides the cleanest extracts.[12]

  • Chromatography: The objective is to achieve chromatographic separation of the analyte from other matrix components to minimize ion suppression or enhancement.[13] This is accomplished by optimizing the analytical column, mobile phases, and gradient elution.

  • Mass Spectrometry: Parameters such as ionization source conditions and collision energy are optimized to achieve the most stable and intense signal for the analyte and its internal standard.

The Importance of an Internal Standard (IS)

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[14] It is crucial for correcting for variability during sample preparation and analysis.[14] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ²H atoms).[15] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and ionization, thus effectively compensating for matrix effects.

A Validated Experimental Workflow for Quantification

The following section details a step-by-step protocol for the validation of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid in human plasma using SPE and LC-MS/MS.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions: Prepare a 1 mg/mL stock solution of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid and its SIL-IS in a suitable organic solvent (e.g., DMSO or methanol).

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 acetonitrile:water. These will be used to spike into blank plasma to create calibration standards.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CCs by spiking the working standard solutions into blank human plasma to achieve a concentration range that covers the expected in-vivo concentrations. Prepare at least four levels of QCs: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation: Solid-Phase Extraction (SPE)

The following diagram illustrates a typical SPE workflow.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Plasma 50 µL Human Plasma IS Add 10 µL Internal Standard Working Solution Plasma->IS Buffer Add 200 µL 4% Phosphoric Acid in Water IS->Buffer Vortex Vortex to Mix Buffer->Vortex Load 3. Load Pre-treated Sample Vortex->Load Condition 1. Condition SPE Plate (1x 300 µL Methanol) Equilibrate 2. Equilibrate SPE Plate (1x 300 µL Water) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash (1x 300 µL 5% Methanol in Water) Load->Wash1 Elute 5. Elute Analyte (2x 150 µL 5% Formic Acid in Acetonitrile) Wash1->Elute Evaporate Evaporate Eluate to Dryness (Nitrogen Stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL 50:50 Acetonitrile:Water Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) Workflow Diagram.

LC-MS/MS Conditions
  • LC System: A UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Optimized precursor-to-product ion transitions for the analyte and IS.

Bioanalytical Method Validation: Parameters and Acceptance Criteria

The validation experiments must be conducted according to regulatory guidelines.[7][16][17][18] The table below summarizes the key validation parameters and typical acceptance criteria based on FDA and EMA guidelines.[1][5][6]

Parameter Purpose Experiment Acceptance Criteria
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.Analyze at least six different lots of blank plasma.No significant interfering peaks at the retention time of the analyte and IS (<20% of LLOQ response).
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.Analyze a calibration curve with at least six non-zero standards over multiple runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal concentration and the degree of scatter.Analyze QCs at four levels (LLOQ, LQC, MQC, HQC) in at least five replicates per run, across multiple days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the impact of matrix components on the ionization of the analyte.[13][19][20][21]Compare the response of the analyte in post-extraction spiked plasma from different sources to the response in a neat solution.The IS-normalized matrix factor should have a %CV ≤15%.
Recovery To evaluate the efficiency of the extraction procedure.Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability To ensure the analyte is stable under various storage and handling conditions.Analyze QCs after subjecting them to freeze-thaw cycles, short-term (bench-top) storage, and long-term storage.Mean concentration of stability samples should be within ±15% of nominal concentration.

Data Analysis and Interpretation

The concentration of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid in unknown samples is determined by calculating the peak area ratio of the analyte to the IS and interpolating the concentration from the calibration curve using a weighted (typically 1/x²) linear regression.

Troubleshooting and Considerations

  • High Matrix Effect: If significant ion suppression or enhancement is observed, further optimization of the sample preparation and/or chromatography is necessary. This may involve trying a different SPE sorbent or modifying the LC gradient to better separate the analyte from interfering phospholipids.[19][20]

  • Poor Recovery: Inconsistent or low recovery may indicate issues with the SPE procedure, such as improper pH during loading or inadequate elution solvent strength.

  • Incurred Sample Reanalysis (ISR): For clinical studies, it is a regulatory expectation to re-assay a subset of study samples to demonstrate the reproducibility of the method.

Conclusion

The validation of a bioanalytical method is a rigorous process that is essential for generating high-quality data in drug development. By leveraging the high specificity and sensitivity of LC-MS/MS and adhering to the principles outlined in this guide, researchers can develop and validate a robust and reliable method for the quantification of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid in human plasma. This commitment to scientific integrity ensures that the data generated can be trusted to make critical decisions in the advancement of new therapeutics.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available at: [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. Available at: [Link]

  • FDA issues final guidance on bioanalytical method validation. Available at: [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Available at: [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Batavia Biosciences. Available at: [Link]

  • Guideline Bioanalytical method validation. EMA - European Union. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Development and validation of a novel LC-MS/MS method for simultaneous quantitative determination of tyrosine kinase inhibitors in human plasma. PubMed. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. The University of Groningen research portal. Available at: [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]

  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. PubMed. Available at: [Link]

  • Sample Preparation. IonSource. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. PMC. Available at: [Link]

  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial. PubMed. Available at: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. MDPI. Available at: [Link]

  • Development and Validation of an LC–MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Agilent. Available at: [Link]

  • 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1). PMC. Available at: [Link]

  • Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. Google Patents.

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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